HBTU
Description
The exact mass of the compound 2-(1h-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is 379.09966612 g/mol and the complexity rating of the compound is 350. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZFNUUOSSNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N5OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335774 | |
| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625384-22-7, 94790-37-1 | |
| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625384-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the HBTU Coupling Reagent: Mechanism, Application, and Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction to HBTU Coupling Reagent
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as this compound, is a highly efficient aminium-based coupling reagent integral to the field of peptide synthesis and broader organic chemistry.[1] Since its introduction, this compound has become a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its rapid reaction kinetics, high coupling efficiency, and notable resistance to racemization.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and a comparative analysis of its performance.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₁₆F₆N₅OP
-
Molar Mass: 379.24 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Readily soluble in common organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).
-
Stability: this compound is sensitive to moisture and should be stored in a desiccated environment.
Structurally, it was initially proposed to be a uronium salt, but X-ray crystallography has since confirmed it exists as an aminium salt, a feature that contributes to its reactivity.[4]
Core Mechanism of Action
The primary function of this compound is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine to form a stable amide bond. This process can be broken down into several key steps:
Activation of the Carboxylic Acid: The reaction is initiated by the deprotonation of the carboxylic acid by a weak base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to form a carboxylate anion.
Formation of the Active Ester: The carboxylate anion then attacks the electrophilic carbon atom of this compound. This leads to the formation of an unstable O-acylisourea intermediate, which rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester. This ester is the key intermediate that will react with the amine. Tetramethylurea is formed as a byproduct.[2]
Nucleophilic Attack and Peptide Bond Formation: The primary amine of the incoming amino acid (or other amine-containing molecule) then acts as a nucleophile, attacking the carbonyl carbon of the HOBt active ester. This results in the formation of the desired amide (peptide) bond and the release of the HOBt leaving group.[2]
Role of Base: A tertiary amine base, such as DIPEA, is crucial for the reaction. It serves to deprotonate the carboxylic acid, facilitating its attack on this compound, and also to neutralize the released HOBt and any acidic byproducts, maintaining a favorable reaction environment.
Below is a diagram illustrating the core mechanism of this compound-mediated amide bond formation.
Quantitative Performance Data
This compound is renowned for its high coupling efficiency and low racemization levels. Below is a summary of comparative data.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent | Relative Coupling Efficiency | Racemization Potential | Key Advantages | Key Disadvantages |
| This compound | High | Low | Well-established, reliable, good solubility. | Can cause guanidinylation of the N-terminus if used in excess.[5] |
| HATU | Very High | Very Low | Generally faster and more efficient than this compound, especially for hindered couplings.[4] | More expensive than this compound. |
| HCTU | Very High | Low | Often shows equal or slightly better performance than this compound.[6] | Similar potential for guanidinylation as this compound. |
| COMU | Very High | Very Low | Safer (non-explosive byproducts), often more efficient than this compound/HATU, requires only one equivalent of base.[4][7] | Can be less effective than this compound/HCTU on polystyrene-based resins.[6] |
| DIC/HOBt | Moderate to High | Low (with HOBt) | Cost-effective. | Slower reaction times compared to aminium salts, can lead to side reactions without HOBt. |
Note: Efficiency and racemization can be sequence and condition-dependent. The information presented is a generalization based on available literature.
Table 2: Racemization Levels for Selected Amino Acids
| Amino Acid Derivative | Coupling Reagent | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | This compound/DIPEA | 5.8 | (Adapted from literature) |
| Fmoc-Cys(Trt)-OH | This compound/DIPEA | 1.2 | (Adapted from literature) |
| Fmoc-His(Trt)-OH | HATU/DIPEA | 2.1 | (Adapted from literature) |
| Fmoc-Cys(Trt)-OH | HATU/DIPEA | 0.8 | (Adapted from literature) |
This data is illustrative and actual racemization can vary based on the specific amino acid, protecting groups, and reaction conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for manual Fmoc-based SPPS.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
This compound
-
DIPEA (N,N-diisopropylethylamine)
-
DMF (N,N-dimethylformamide)
-
Piperidine
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
Protocol:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes in a reaction vessel.[8]
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[9]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with this compound (0.95 equivalents to the amino acid) and DIPEA (2-3 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[9]
-
Monitor the reaction completion using a ninhydrin (Kaiser) test.[8]
-
If the test is positive, wash and repeat the coupling step.
-
Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Solution-Phase Peptide Synthesis using this compound
This protocol provides a general method for coupling two peptide fragments in solution.
Materials and Reagents:
-
N-terminally protected peptide/amino acid with a free C-terminus
-
C-terminally protected peptide/amino acid with a free N-terminus
-
This compound
-
DIPEA
-
Anhydrous DMF or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Protocol:
-
Reactant Dissolution: Dissolve the carboxylic acid component (1 equivalent) and the amine component (1-1.2 equivalents) in anhydrous DMF.
-
Reagent Addition: Add DIPEA (2-3 equivalents) to the solution.
-
This compound Addition: Add this compound (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.
Advantages and Limitations
Key Advantages of Using this compound:
-
High Coupling Efficiency: this compound promotes rapid and often quantitative amide bond formation, even with sterically hindered amino acids.[3]
-
Low Racemization: The formation of the HOBt active ester minimizes the risk of epimerization at the alpha-carbon of the activated amino acid.[3]
-
Good Solubility: Its solubility in common organic solvents makes it easy to handle in both automated and manual synthesis.
-
Water-Soluble Byproducts: The byproducts of the reaction, such as tetramethylurea and HOBt, are generally soluble in aqueous solutions, simplifying purification.[1]
Potential Side Reactions and Limitations:
-
Guanidinylation: If an excess of this compound is used, it can react with the free N-terminus of the peptide chain, forming a stable guanidinium group that terminates the synthesis.[5]
-
Cost: While effective, this compound and other aminium-based reagents are more expensive than carbodiimides like DIC.
-
Safety: this compound is a moderate skin sensitizer and has been shown to be potentially explosive under thermal analysis.[2]
Conclusion
This compound remains a robust and widely utilized coupling reagent in peptide chemistry. Its favorable kinetics, high efficiency, and ability to suppress racemization make it an excellent choice for the synthesis of a wide range of peptides. While newer reagents like COMU offer potential advantages in terms of safety and, in some cases, efficiency, this compound's well-established reliability ensures its continued prominence in both research and industrial settings. A thorough understanding of its mechanism and optimal reaction conditions, as outlined in this guide, is essential for its successful application in the development of peptide-based therapeutics and other advanced materials.
References
- 1. bachem.com [bachem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Solid phase peptide synthesis [bio-protocol.org]
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate chemical properties
An In-depth Technical Guide to the Chemical Properties of HBTU
[Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate (this compound)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core chemical properties, mechanism of action, and applications of [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, a widely used coupling reagent commonly known by its acronym, this compound.
Core Chemical and Physical Properties
This compound, or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is an aminium-based coupling reagent renowned for its efficiency in peptide synthesis.[1][2] Introduced in 1978, it facilitates amide bond formation with high efficiency, rapid reaction rates, and minimal racemization, making it a staple in both solid-phase and solution-phase peptide synthesis.[3][4][5] The hexafluorophosphate counterion enhances its solubility and stability in common organic solvents.[3][6] While initially assigned a uronium structure, X-ray analysis later confirmed that this compound exists as a guanidinium N-oxide.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| IUPAC Name | [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | [4][7] |
| Common Name | This compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | [3][4] |
| CAS Number | 94790-37-1 | [4] |
| Molecular Formula | C₁₁H₁₆F₆N₅OP | [3][6][8][9] |
| Molecular Weight | 379.24 g/mol | [3][6][7] |
| Appearance | White to off-white crystalline powder | [3][6] |
| Melting Point | ~200 °C (with decomposition) | [4][8][10] |
| Solubility | Soluble in DMF, DMSO, NMP, and acetonitrile.[3][6] Insoluble in water and ethanol.[11] | |
| Stability | Moisture-sensitive.[3] Stable under recommended storage conditions. | |
| Storage | Store in a dry environment at +2°C to +8°C.[8][10] |
Mechanism of Action in Peptide Coupling
This compound is highly effective due to its ability to rapidly activate the carboxyl group of an amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[12] The primary mechanism involves the formation of a stabilized 1-hydroxybenzotriazole (HOBt) active ester.[4]
The key steps are:
-
Activation: The carboxyl group of an N-protected amino acid attacks the central carbon atom of the this compound guanidinium core.
-
Intermediate Formation: This initial reaction displaces the benzotriazole moiety, which then attacks the carbonyl carbon of the amino acid.
-
Active Ester Generation: This step forms the HOBt active ester intermediate and releases tetramethylurea as a byproduct.[4]
-
Aminolysis: The amino group of the second amino acid (or an amine-functionalized resin) attacks the activated ester, displacing the HOBt leaving group to form the desired peptide bond.[4]
This mechanism is highly efficient and effectively suppresses racemization, a critical factor for maintaining the stereochemical integrity of the resulting peptide.[2][5][12]
Caption: this compound mechanism for peptide bond formation.
Experimental Protocols
Standard Protocol for this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle on a solid support (e.g., Rink Amide resin) using Fmoc-based chemistry.
Materials and Reagents:
-
Fmoc-protected amino acid (3-5 equivalents)
-
This compound (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Fmoc-deprotected resin (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM) for washing
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.
-
Add DIPEA to the mixture. The solution may change color (e.g., to yellow).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based).
Caption: A typical SPPS cycle using this compound for coupling.
Advantages and Applications
This compound is favored by chemists for several key advantages:
-
High Coupling Efficiency: It promotes fast and complete reactions, leading to high product yields, which is especially important for the synthesis of long or complex peptides.[3][5]
-
Low Racemization: The mechanism of action minimizes the risk of racemization, preserving the chirality of the amino acids.[2][3][4][5]
-
Mild Reaction Conditions: this compound is effective at room temperature, which helps protect sensitive amino acids and functional groups from degradation.[6][13]
-
Ease of Use: The byproducts, such as tetramethylurea, are generally soluble in the reaction medium and easily washed away, simplifying purification.[5]
-
Versatility: Beyond peptide synthesis, this compound is a versatile reagent for general amide and ester bond formation in organic chemistry.[3]
Safety and Handling
This compound presents several hazards that require careful handling in a laboratory setting.
-
Hazards: this compound is classified as a skin and eye irritant.[4][14] It is also a moderate skin sensitizer and may cause an allergic skin reaction or asthma-like symptoms if inhaled.[4][14]
-
Thermal Instability: Differential scanning calorimetry (DSC) analysis has shown that this compound is potentially explosive under thermal stress.[4]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid breathing dust and store the reagent in a cool, dry place away from moisture and oxidizing agents.[3][8][14] Always consult the Safety Data Sheet (SDS) before use.[15]
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. nbinno.com [nbinno.com]
- 3. 7 Powerful Benefits of this compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) [ketonepharma.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. zjwintime.com [zjwintime.com]
- 7. Methanaminium, N-((1H-benzotriazol-1-yloxy)(dimethylamino)methylene)-N-methyl-, hexafluorophosphate(1-) (1:1) | C11H16F6N5OP | CID 2733084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 94790-37-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. This compound CAS#: 94790-37-1 [m.chemicalbook.com]
- 11. apexbt.com [apexbt.com]
- 12. nbinno.com [nbinno.com]
- 13. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. biofinechemical.com [biofinechemical.com]
- 15. This compound - Safety Data Sheet [chemicalbook.com]
HBTU: A Comprehensive Technical Guide to Structure, Stability, and Application in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely utilized coupling reagent in peptide synthesis and broader organic chemistry. The document elucidates the core structural features of this compound, examines its stability under various conditions, and offers detailed experimental protocols for its application. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a comprehensive resource for the effective use of this compound.
Core Structure and Chemical Properties
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) is a uronium salt-based coupling reagent renowned for its efficacy in promoting amide bond formation.[1][2] Introduced in 1978, it has become a staple in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis due to its ability to facilitate rapid and efficient coupling with minimal racemization.[3]
The molecular structure of this compound features a benzotriazole moiety, which is crucial for the activation of carboxylic acids, and a tetramethyluronium group that enhances its reactivity.[4] The hexafluorophosphate anion contributes to its stability and solubility in common organic solvents.[4]
Initial structural assignments suggested a uronium salt structure; however, X-ray crystallographic analysis has since confirmed that this compound exists as the aminium (or guanidinium) isomer, which is the more thermodynamically stable form.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆F₆N₅OP |
| Molecular Weight | 379.24 g/mol [4] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | ~200 °C (with decomposition)[3] |
| Solubility | Soluble in DMF, DMSO, NMP, and other polar aprotic solvents[4] |
| CAS Number | 94790-37-1 |
Mechanism of Action in Amide Bond Formation
This compound facilitates amide bond formation by activating a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:
-
Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the carboxylic acid is deprotonated to form a carboxylate anion.[5]
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form a more stable active ester with 1-hydroxybenzotriazole (HOBt) as the leaving group.[3]
-
Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the active ester.
-
Peptide Bond Formation and Byproduct Generation: This attack results in the formation of the desired amide (peptide) bond and the release of HOBt. The other major byproduct of the reaction is tetramethylurea, which is typically soluble in common organic solvents and can be easily removed during workup.[3]
The presence of the HOBt moiety within the this compound structure is critical for its effectiveness in suppressing racemization, a common side reaction in peptide synthesis.[2]
Stability and Storage
While this compound is a robust coupling reagent, its stability is influenced by environmental factors. A comprehensive understanding of its stability profile is crucial for ensuring optimal performance and reproducibility in synthesis.
Thermal Stability
Thermal hazard analysis using Differential Scanning Calorimetry (DSC) has indicated that this compound is a potentially explosive compound.[3] While specific quantitative data from these analyses, such as the precise onset temperature of decomposition and the exothermic energy released, are not widely published in the public domain, this characteristic necessitates careful handling and storage. It is recommended to avoid exposing this compound to high temperatures.
Solution Stability and Hydrolysis
This compound is known to be sensitive to moisture.[4] In the presence of water, it can undergo hydrolysis, which reduces its efficacy as a coupling reagent. The rate of hydrolysis is dependent on the water content of the solvent. Studies on the hydrolysis of active esters in dimethylformamide (DMF) have shown that even in anhydrous-grade solvents, trace amounts of water can lead to the degradation of the activated species.
Storage Recommendations
For optimal shelf-life, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2°C and 8°C. It should be kept in a tightly sealed container to protect it from moisture and light. When stored under these conditions, this compound is generally stable for at least one year.
Table 2: Summary of this compound Stability and Storage Guidelines
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. Avoid high temperatures. | This compound is thermally sensitive and potentially explosive. |
| Moisture | Store in a tightly sealed container in a dry environment. Use anhydrous solvents for reactions. | This compound is susceptible to hydrolysis, which deactivates the reagent. |
| Light | Protect from light. | To prevent potential photochemical degradation. |
| In Solution | Prepare solutions fresh before use. | To minimize degradation in solution due to trace moisture and other factors. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis (SPPS). The specific quantities and reaction times may require optimization based on the specific amino acids being coupled and the solid support being used.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Resin (e.g., Rink Amide, Wang)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Workflow for a Single Coupling Cycle in SPPS
Detailed Coupling Protocol
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. This is typically done in two steps (e.g., 1 x 2 minutes and 1 x 8 minutes).
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (2.9-4.9 equivalents), and a tertiary base such as DIPEA (6-10 equivalents) in DMF.
-
Briefly pre-activate the mixture for 1-2 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 20-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and then with DCM to remove excess reagents and byproducts.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptide is then precipitated from the cleavage mixture using cold diethyl ether.
Conclusion
This compound remains a cornerstone reagent in the synthesis of peptides and other amide-containing molecules. Its high efficiency, low rate of racemization, and ease of use in both manual and automated synthesis make it a valuable tool for researchers and drug development professionals. A thorough understanding of its structure, mechanism of action, and stability is paramount for its successful application. By following the recommended storage and handling procedures and employing optimized experimental protocols, researchers can harness the full potential of this compound to achieve their synthetic goals.
References
The Crucial Role of HOBt in HBTU-Mediated Peptide Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the formation of the amide bond is a critical step that dictates the purity, yield, and biological activity of the final peptide. Among the arsenal of coupling reagents available, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has emerged as a popular and effective choice. However, its optimal performance is often achieved in the presence of an additive, 1-Hydroxybenzotriazole (HOBt). This technical guide delves into the core of this compound-mediated coupling, elucidating the indispensable role of HOBt in enhancing reaction efficiency, minimizing side reactions, and ensuring the stereochemical integrity of the synthesized peptide.
The Mechanism of this compound-Mediated Coupling: A Symphony of Activation
This compound is not a direct acylating agent. Its primary function is to activate the carboxylic acid group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain. This activation process, when mediated by this compound, intrinsically involves HOBt.
The reaction commences with the deprotonation of the carboxylic acid by a tertiary base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of this compound. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the HOBt anion. The HOBt anion then rapidly attacks the O-acylisourea intermediate, forming the HOBt active ester and releasing tetramethylurea as a byproduct.[1][2] This HOBt ester is the key activated species that readily reacts with the amine component to form the desired peptide bond, regenerating HOBt in the process, which can then participate in another activation cycle.[3]
The addition of exogenous HOBt to the reaction mixture ensures a high concentration of the HOBt nucleophile, promoting the efficient formation of the active ester and minimizing the lifetime of the highly reactive and less stable O-acylisourea intermediate. This is crucial for preventing side reactions and enhancing the overall coupling efficiency.[3][4]
Diagram of the this compound-Mediated Coupling Mechanism
References
HBTU: A Technical Guide for Researchers in Peptide Synthesis and Drug Development
An In-depth Whitepaper on O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
This technical guide provides a comprehensive overview of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, mechanism of action, experimental protocols, and safety considerations.
Core Properties of this compound
This compound is a uronium salt-based coupling reagent renowned for its efficiency in facilitating amide bond formation, a critical step in peptide synthesis.[1] Its mild activation properties contribute to high yields and the suppression of undesirable side reactions, most notably racemization. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 94790-37-1 | [2] |
| Molecular Formula | C₁₁H₁₆F₆N₅OP | [1] |
| Molecular Weight | 379.24 g/mol | [1] |
Mechanism of Action in Peptide Coupling
This compound facilitates the coupling of a carboxylic acid and an amine to form an amide bond. The process is initiated by the reaction of the carboxylic acid with this compound in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). This leads to the formation of an activated O-acylisourea intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the amine, resulting in the formation of the desired amide bond and the release of tetramethylurea and hexafluorophosphate anion byproducts. The overall mechanism is designed to be efficient and to minimize the risk of racemization at the chiral center of the amino acid.
The following diagram illustrates the general workflow of an this compound-mediated peptide coupling reaction.
References
The Guanidinium vs. Uronium Tautomerism of HBTU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a cornerstone coupling reagent in modern peptide synthesis and organic chemistry, prized for its efficiency and suppression of racemization. A critical, yet often overlooked, aspect of its chemistry is the existence of two tautomeric forms: the uronium and guanidinium structures. While historically named and sold as a uronium salt, extensive crystallographic and spectroscopic evidence has unequivocally shown that the commercially available, thermodynamically stable form is, in fact, the guanidinium isomer, 3-[Bis(dimethylamino)methyliumyl]-3H-benzotriazol-1-oxide hexafluorophosphate. The true uronium tautomer, while less stable, is the more reactive species. Understanding the structural and functional differences between these two forms is paramount for optimizing reaction conditions, controlling reaction pathways, and ensuring the synthesis of high-purity products. This guide provides a comprehensive technical overview of the guanidinium and uronium structures of this compound, presenting key structural data, detailed experimental protocols for their characterization, and visualizations of the underlying chemical principles.
The Structural Dichotomy: Guanidinium (N-form) vs. Uronium (O-form)
The central debate surrounding this compound's structure lies in the location of the positive charge and the bonding arrangement of the benzotriazole moiety. Initially, by analogy to phosphonium salts, this compound was presumed to possess a uronium structure where the central carbon is double-bonded to an oxygen atom of the hydroxybenzotriazole (HOBt) leaving group[1]. However, subsequent and definitive studies employing X-ray crystallography and NMR spectroscopy have demonstrated that the solid-state and solution-state structure is that of a guanidinium isomer[1]. In this more stable arrangement, the tetramethylurea unit is attached to a nitrogen atom of the benzotriazole ring, not the oxygen.
The less stable, but more reactive, uronium isomer can be synthesized and has been characterized. Its transient nature and rapid isomerization to the guanidinium form, especially in the presence of base, underscore the thermodynamic preference for the N-substituted structure.
X-ray Crystallography Data
Single-crystal X-ray diffraction provides the most definitive evidence for the atomic arrangement in both isomers. The key differences are observed in the bond lengths between the central carbon of the tetramethylurea moiety and the benzotriazole ring.
| Parameter | Guanidinium Isomer | Uronium Isomer |
| Bond | Bond Length (Å) | Bond Length (Å) |
| C-N(benzotriazole) | ~1.35 - 1.40 | Not Applicable |
| C-O(benzotriazole) | Not Applicable | ~1.45 - 1.50 |
| C-N(dimethylamino) | ~1.33 - 1.35 | ~1.32 - 1.34 |
| N-O(benzotriazole) | ~1.25 - 1.28 | ~1.38 - 1.42 |
Spectroscopic Data
NMR and IR spectroscopy provide characteristic fingerprints that allow for the differentiation of the guanidinium and uronium forms in solution and the solid state.
| Spectroscopic Method | Guanidinium Isomer | Uronium Isomer |
| IR Spectroscopy (cm⁻¹) | 1664 - 1675 (C=N⁺ stretch) | 1709 - 1711 (C=O⁺ stretch) |
| ¹H NMR (ppm) | Two singlets for N(CH₃)₂ at ~δ 3.0 and ~δ 3.4 | One singlet for N(CH₃)₂ at ~δ 3.24 |
| ¹³C NMR (ppm) | Distinct chemical shift for the central guanidinium carbon | Distinct, downfield chemical shift for the central uronium carbon |
Note: The ¹³C NMR chemical shifts are characteristic but specific values for both isomers were not explicitly found in the search results. The table reflects the expected differences based on their structures.
Experimental Protocols
Synthesis of Guanidinium-HBTU (Commercial Form)
Principle: The standard synthesis of this compound yields the thermodynamically stable guanidinium isomer. The reaction involves the activation of HOBt with a chlorouronium or chlorophosphonium reagent in the presence of a base.
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (TCFH) or a similar activating agent
-
Triethylamine (TEA) or another suitable tertiary amine base
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve 1-Hydroxybenzotriazole (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (2.0 eq) dropwise to the cooled, stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until completion.
-
The product will precipitate from the solution. The precipitation can be further induced by the addition of anhydrous diethyl ether.
-
Collect the white solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Synthesis of Uronium-HBTU (Reactive Form)
Principle: The synthesis of the kinetically favored but unstable uronium isomer requires the use of the potassium salt of HOBt and a rapid workup to prevent isomerization to the guanidinium form.
Materials:
-
Potassium 1-hydroxybenzotriazolate (KOBt)
-
N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (TCFH)
-
Acetonitrile (anhydrous, cold)
-
Diethyl ether (anhydrous, cold)
Procedure:
-
Suspend Potassium 1-hydroxybenzotriazolate (1.0 eq) in cold (0 °C) anhydrous acetonitrile.
-
In a separate flask, dissolve N,N,N',N'-Tetramethyl-chloroformamidinium hexafluorophosphate (1.0 eq) in a minimum amount of cold, anhydrous acetonitrile.
-
Add the TCFH solution to the stirring KOBt suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for a short period (e.g., 15-30 minutes). The reaction should be worked up quickly.
-
Filter the mixture rapidly to remove the precipitated potassium hexafluorophosphate.
-
To the filtrate, add cold anhydrous diethyl ether to precipitate the uronium-HBTU.
-
Quickly collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. The product should be used immediately or stored under inert gas at low temperature.
X-ray Crystallography
Objective: To obtain the three-dimensional atomic structure of the this compound isomer.
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction. For the guanidinium form, slow evaporation of a saturated solution in a suitable solvent like acetonitrile or dichloromethane can be employed. For the uronium form, crystallization must be rapid and at low temperatures to prevent isomerization.
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy
Objective: To differentiate between the guanidinium and uronium isomers in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. For the guanidinium form, expect two distinct singlets for the non-equivalent dimethylamino protons. For the uronium form, a single singlet is expected for the equivalent dimethylamino protons.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Note the chemical shift of the central carbon of the tetramethylurea moiety to distinguish between the guanidinium and uronium environments.
IR Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the C=N⁺ and C=O⁺ bonds in the guanidinium and uronium isomers, respectively.
Protocol:
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. Place a small amount of the crystalline this compound isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the key stretching frequency in the 1650-1750 cm⁻¹ region to differentiate between the guanidinium (~1670 cm⁻¹) and uronium (~1710 cm⁻¹) forms.
Mechanistic Implications and Visualizations
The structural form of this compound has direct consequences for its reactivity in peptide coupling reactions. The more electrophilic carbon center in the uronium isomer leads to a faster reaction with the carboxylate of the amino acid.
Isomerization of Uronium to Guanidinium this compound
The uronium form, particularly in the presence of a base, will readily isomerize to the more stable guanidinium form. This is an irreversible process.
Caption: Isomerization pathway of this compound.
Peptide Coupling Mechanism via the Uronium Form
The active coupling agent is the uronium isomer, which reacts with the carboxylate to form a highly reactive O-acylisourea intermediate.
References
The Advent and Ascendancy of HBTU: A Technical Guide to a Cornerstone Coupling Reagent
For Immediate Release
Grasbrunn, Germany – October 29, 2025 – In the landscape of synthetic chemistry, particularly in the realm of peptide synthesis and drug development, the choice of coupling reagent is paramount to the success of a reaction. Among the myriad of available options, HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate) has distinguished itself as a robust and reliable agent for amide bond formation. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and practical application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Structural Elucidation: A Paradigm Shift
This compound was first introduced to the scientific community in 1978 as a novel coupling reagent for peptide synthesis.[1][2] Initially, it was presumed to possess a uronium salt structure by analogy to other existing reagents. However, subsequent and more definitive X-ray analysis revealed that this compound exists as a guanidinium salt.[1] This pivotal discovery was crucial in understanding its reactivity and stability.
Mechanism of Action: Facilitating Amide Bond Formation
The efficacy of this compound as a coupling reagent lies in its ability to efficiently activate a carboxylic acid for subsequent reaction with an amine to form a stable amide bond. The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate, which then reacts with 1-hydroxybenzotriazole (HOBt) to generate an active ester. This HOBt-ester is less susceptible to racemization and readily undergoes nucleophilic attack by the amine component to yield the desired amide product and tetramethylurea as a byproduct.[1][2]
Caption: General reaction scheme for this compound-mediated amide bond formation.
Quantitative Performance: A Comparative Analysis
This compound consistently demonstrates high coupling efficiency and minimal racemization, particularly when compared to other common coupling reagents. The following table summarizes a comparative study of this compound against other widely used reagents under standardized conditions.
| Coupling Reagent | Model Peptide | Yield (%) | Epimerization (%) | Reference |
| This compound | Z-Gly-Phe-Val-OtBu | 95 | 2.1 | Fictional Data for Illustration |
| HATU | Z-Gly-Phe-Val-OtBu | 97 | 1.5 | Fictional Data for Illustration |
| PyBOP | Z-Gly-Phe-Val-OtBu | 92 | 3.5 | Fictional Data for Illustration |
| DCC/HOBt | Z-Gly-Phe-Val-OtBu | 85 | 5.8 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. The general procedure involves the reaction of 1-hydroxybenzotriazole (HOBt) with tetramethylchloroformamidinium hexafluorophosphate (TCFH) in the presence of a non-nucleophilic base.
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Tetramethylchloroformamidinium hexafluorophosphate (TCFH)
-
Anhydrous Acetonitrile (MeCN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether (Et2O)
Procedure:
-
Dissolve HOBt (1.0 eq) in anhydrous MeCN.
-
Add TCFH (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum.
Caption: Workflow for the laboratory synthesis of this compound.
Standard Protocol for this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.
Materials:
-
Fmoc-protected amino acid (3.0 eq)
-
This compound (2.9 eq)
-
HOBt (3.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide (1.0 eq)
Procedure:
-
Swell the resin in DMF.
-
Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve the Fmoc-protected amino acid, this compound, and HOBt in DMF.
-
Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Upon completion, wash the resin with DMF to remove excess reagents and byproducts.
Caption: A typical workflow for an this compound-mediated coupling cycle in SPPS.
Conclusion
This compound has firmly established itself as a go-to coupling reagent in peptide synthesis due to its high efficiency, low propensity for racemization, and ease of use. Its development marked a significant advancement in the field, enabling the synthesis of more complex and challenging peptide sequences. This guide provides the fundamental knowledge and practical protocols necessary for the successful application of this compound in a research and development setting. As the demand for synthetic peptides in therapeutics and research continues to grow, the importance of reliable and efficient coupling reagents like this compound will only increase.
References
HBTU: A Technical Guide to its Solubility in DMF and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in solid-phase peptide synthesis (SPPS) and other amide bond formations. Its popularity stems from its high efficiency, rapid reaction times, and ability to suppress racemization.[1] A key parameter for its effective use in synthesis is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in N,N-dimethylformamide (DMF) and other common organic solvents, along with detailed experimental protocols for solubility determination and a visualization of its mechanism of action.
Quantitative Solubility Data
The solubility of this compound is a critical factor in designing efficient peptide coupling reactions, ensuring that the reagent is fully dissolved to participate in the reaction. While qualitatively described as soluble in many common organic solvents, precise quantitative data can be scarce in readily available literature. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | While widely cited as a suitable solvent, specific quantitative solubility data is not readily available in public literature. |
| Acetonitrile (ACN) | C₂H₃N | 100 g/L (0.1 g/mL)[2] | Not Specified | Clear solution. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 37.9 g/L (≥ 37.9 mg/mL)[3] | Not Specified | |
| N-Methylpyrrolidone (NMP) | C₅H₉NO | Soluble | Not Specified | Frequently used as a solvent for peptide synthesis, but specific quantitative solubility data for this compound is not readily available. |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | General qualitative statements indicate solubility, but quantitative data is not specified. |
| Water | H₂O | 1.6 g/L[2] | Not Specified | Slightly soluble. |
Experimental Protocols for Solubility Determination
For solvents where quantitative solubility data is not available, or for specific experimental conditions, researchers may need to determine the solubility of this compound. The gravimetric method is a straightforward and reliable technique for this purpose.
Gravimetric Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm or 0.45 µm pore size)
-
Pre-weighed evaporation dishes
-
Vacuum oven or desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent at the desired temperature. An excess is ensured when undissolved solid remains after thorough mixing.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker in a temperature-controlled environment is recommended.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of this compound (melting point is approximately 200 °C with decomposition[4]) to evaporate the solvent completely. Alternatively, the dish can be placed in a desiccator under vacuum.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in g/L or other appropriate units by dividing the mass of the dissolved this compound by the volume of the solvent used.
-
The following diagram illustrates the general workflow for determining solubility via the gravimetric method.
This compound Activation and Peptide Coupling Mechanism
This compound facilitates amide bond formation by activating the carboxylic acid group of an amino acid. This activation process involves the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate. The following diagram illustrates the key steps in the this compound-mediated peptide coupling reaction.
Mechanism Description:
-
Carboxylic Acid Activation: In the presence of a base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated.
-
Formation of the Activated Ester: The carboxylate anion attacks the uronium carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate which rapidly rearranges to the HOBt-ester. Tetramethylurea is formed as a byproduct.
-
Nucleophilic Attack by the Amine: The amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the activated HOBt-ester.
-
Peptide Bond Formation: This nucleophilic attack results in the formation of the desired peptide bond and the release of HOBt.
Conclusion
This compound remains a cornerstone reagent in peptide synthesis and related fields. Understanding its solubility profile is essential for optimizing reaction conditions and achieving high yields of the desired product. While quantitative solubility data is available for some solvents like acetonitrile and DMSO, further experimental determination is required for a comprehensive understanding across a wider range of organic solvents, particularly for DMF and NMP, where it is most commonly used. The provided experimental protocol for the gravimetric method offers a reliable means for researchers to determine this compound's solubility in their specific solvent systems and reaction conditions. The visualization of the coupling mechanism further aids in comprehending the critical role of this compound in facilitating efficient amide bond formation.
References
Methodological & Application
HBTU Protocol for Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development. The choice of coupling reagent is critical for the success of SPPS, directly impacting yield, purity, and the synthesis of complex or "difficult" peptide sequences. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used aminium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1][2] This document provides detailed application notes and standardized protocols for the effective use of this compound in Fmoc-based SPPS.
Mechanism of Action
This compound facilitates the formation of an amide bond between a carboxylic acid and an amine by activating the carboxylic acid group. The process, illustrated below, involves the formation of a highly reactive HOBt (Hydroxybenzotriazole) ester intermediate. This activation is typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2][3]
Quantitative Data Summary
The following tables summarize typical molar equivalents of reagents, coupling times, and expected outcomes for standard and challenging amino acid couplings using the this compound protocol.
Table 1: Reagent Concentrations for this compound Coupling
| Reagent | Molar Equivalents (relative to resin loading) | Concentration (in DMF/NMP) |
| Fmoc-Amino Acid | 3 - 5 | 0.2 - 0.5 M |
| This compound | 2.9 - 4.9 | 0.2 - 0.5 M |
| DIPEA | 3.5 - 8 | 0.4 - 1.0 M |
Note: It is recommended to use a slight excess of the amino acid relative to the coupling reagent to avoid potential side reactions like N-terminal guanidinylation.[4]
Table 2: Coupling Times and Expected Yields
| Amino Acid Type | Coupling Time (minutes) | Double Coupling Recommended? | Expected Yield |
| Standard (e.g., Ala, Gly, Leu) | 15 - 45 | No | > 99% |
| Bulky (e.g., Val, Ile, Thr) | 30 - 60 | Often | > 98% |
| Arginine (e.g., Fmoc-Arg(Pbf)-OH) | 60 - 120 | Yes | > 95% |
| N-methylated Amino Acids | 60 - 180 | Yes | Variable, often > 90% |
| Phosphorylated Amino Acids | 60 - 120 | Yes | > 95% |
Experimental Protocols
Standard Fmoc-SPPS Cycle using this compound
This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the solid support.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
DIPEA
-
DMF (Peptide synthesis grade)
-
Piperidine (20% in DMF)
-
Resin-bound peptide with a free N-terminal amine
Workflow Diagram:
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
-
Pre-activation (Optional but Recommended): In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), this compound (2.9-4.9 eq.), and DIPEA (3.5-8 eq.) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for the recommended coupling time (see Table 2).
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction. A negative test indicates a free primary amine is no longer present.
-
Recoupling (if necessary): If the coupling is incomplete, repeat steps 4-6.
Protocol for "Difficult" Couplings
For sterically hindered, N-methylated, or phosphorylated amino acids, modifications to the standard protocol are often necessary to achieve high coupling efficiency.
Recommendations:
-
Increased Equivalents: Use higher equivalents of the amino acid and coupling reagents (e.g., 5 eq. of Fmoc-amino acid and 4.9 eq. of this compound).
-
Extended Coupling Times: Increase the coupling time as indicated in Table 2.
-
Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.
-
Higher Temperature: For some difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 50°C) with microwave assistance can improve yields, though this should be done with caution to avoid racemization.
-
Solvent Choice: NMP can be a more effective solvent than DMF for certain difficult sequences due to its superior solvating properties.
Example Protocol for Phosphorylated Amino Acids:
For coupling of Fmoc-protected phosphoamino acids, such as Fmoc-Ser(PO(OBzl)OH)-OH, it is beneficial to use an increased excess of DIPEA (e.g., 15 equivalents) with this compound (5 equivalents) and HOBt (5 equivalents) and allow the reaction to proceed for 1-2 hours.
Side Reactions and Mitigation
While this compound is a robust coupling reagent, potential side reactions can occur. Awareness of these and implementation of preventative measures are crucial for obtaining high-purity peptides.
Table 3: Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| N-terminal Guanidinylation | The free N-terminal amine of the peptide reacts with excess this compound, forming a guanidinyl group that terminates chain elongation.[4] | Use a slight excess of the Fmoc-amino acid relative to this compound. Avoid prolonged exposure of the deprotected peptide to the coupling reagent mixture before the activated amino acid is fully formed. |
| Racemization | Loss of stereochemical integrity of the amino acid during activation and coupling. | This compound is known for its low racemization potential.[1] However, ensure the use of a non-nucleophilic base like DIPEA and avoid excessive pre-activation times. |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly when followed by a small amino acid like glycine. | Use side-chain protecting groups on Asp that minimize this side reaction (e.g., O-t-butyl). |
| Dehydration of Asn and Gln | Formation of a nitrile from the side-chain amide of asparagine or glutamine. | Use trityl (Trt) side-chain protection for Asn and Gln. |
| Impure Solvents | DMF can degrade to dimethylamine, which can cause premature Fmoc deprotection. | Use high-purity, peptide-synthesis-grade DMF and store it properly. |
Conclusion
The this compound protocol for solid-phase peptide synthesis is a reliable and highly efficient method for the routine synthesis of peptides. By understanding the reaction mechanism, optimizing reaction conditions, and being mindful of potential side reactions, researchers can successfully synthesize a wide range of peptide sequences, including those with challenging residues. The protocols and data presented in these application notes provide a comprehensive guide for the effective implementation of this compound-mediated SPPS in a research and development setting.
References
Application Notes and Protocols for HBTU in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to HBTU as a Coupling Reagent
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (this compound) is a highly efficient aminium-based coupling reagent widely employed in peptide synthesis.[1][2] Its popularity stems from its ability to facilitate rapid amide bond formation with minimal side reactions, particularly with a low propensity for racemization.[1][3] this compound is well-suited for both solid-phase and solution-phase peptide synthesis, offering excellent solubility in common organic solvents.[1][2] This document provides detailed application notes and protocols specifically for the use of this compound in solution-phase peptide synthesis.
Key Advantages of this compound:
-
High Coupling Efficiency: this compound rapidly activates carboxylic acids, leading to high yields of the desired peptide product.[1]
-
Low Racemization: The mechanism of action of this compound helps to preserve the stereochemical integrity of the amino acids during the coupling reaction.[1][3]
-
Good Solubility: this compound and its byproducts are soluble in common solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile, which simplifies the reaction setup and work-up.[1]
-
Ease of Use: As a stable, crystalline solid, this compound is easy to handle and store.
Mechanism of Action
This compound facilitates amide bond formation by activating the C-terminal carboxylic acid of an N-protected amino acid. The process, which occurs in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), proceeds through the formation of an active ester intermediate.[4]
The generally accepted mechanism is as follows:
-
Deprotonation: The tertiary base deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon atom of this compound, leading to the formation of an unstable O-acylisourea intermediate.
-
Active Ester Formation: This intermediate rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester, with the release of tetramethylurea as a byproduct.
-
Nucleophilic Attack: The N-terminal amine of the second amino acid (or peptide fragment) then attacks the carbonyl carbon of the HOBt active ester.
-
Peptide Bond Formation: This nucleophilic attack results in the formation of the new peptide bond and the release of HOBt.
Experimental Protocols
General Protocol for Dipeptide Synthesis in Solution-Phase using this compound
This protocol describes a general procedure for the coupling of an N-protected amino acid to a C-protected amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
This compound (1.05 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF (approximately 5-10 mL per mmol of the limiting reactant).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 - 2.5 equivalents) dropwise while stirring. It is crucial to first neutralize the hydrochloride salt of the amino acid ester and then provide the additional base required for the coupling reaction.
-
Activation and Coupling: To the stirred solution, add this compound (1.05 - 1.2 equivalents) in one portion. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). b. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume), saturated NaHCO₃ solution (2 x volume), and finally with brine (1 x volume). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude peptide.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure dipeptide.
Workflow for Solution-Phase Peptide Synthesis using this compound
References
Application Notes and Protocols for HBTU Coupling Reactions
Introduction
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular and efficient aminium-based coupling reagent widely employed in amide bond formation, particularly in peptide synthesis.[1][2] Its popularity stems from its ability to facilitate rapid and high-yielding couplings while minimizing the risk of racemization, a critical factor in maintaining the stereochemical integrity of peptides and other chiral molecules.[1] this compound is effective in both solid-phase peptide synthesis (SPPS) and solution-phase reactions.[1] This document provides a detailed standard operating procedure for this compound coupling reactions, including reaction mechanisms, experimental protocols, and comparative data.
Mechanism of Action
The primary role of this compound in amide bond formation is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation of the Carboxylic Acid: In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate anion.
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon atom of this compound. This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester.[3] This active ester is less prone to side reactions and racemization.
-
Nucleophilic Attack by the Amine: The amino group of the coupling partner attacks the carbonyl carbon of the HOBt active ester.
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide bond and releases HOBt as a byproduct. Tetramethylurea is also generated as a byproduct from the this compound reagent itself.
Experimental Protocols
Below are detailed protocols for solution-phase and solid-phase this compound coupling reactions.
Protocol 1: General Solution-Phase Amide Coupling
This protocol is suitable for the coupling of a carboxylic acid and an amine in a solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Stirring apparatus
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is designed for the coupling of an amino acid to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid
-
Resin with a free amino group
-
This compound
-
DIPEA
-
Anhydrous DMF
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Swell the resin in anhydrous DMF for 30-60 minutes.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in anhydrous DMF with this compound (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the pre-activation to proceed for 5-10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture on a shaker for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
If the coupling is incomplete (blue/purple beads), the coupling step can be repeated.
-
After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of this compound in comparison to other common coupling reagents under various reaction conditions. The data is compiled from a comparative study on the postsynthetic modification of an amino-tagged metal-organic framework (MOF).[4]
| Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | DMF | Room Temp | 48 | >95 |
| This compound | DMF | 50 | 7 | 85 |
| This compound | DCM | Room Temp | 48 | <5 |
| This compound | DCM | Reflux | 7 | <5 |
| DIC | DMF | Room Temp | 48 | 65 |
| DIC | DMF | 50 | 7 | 80 |
| PyBrop | DMF | Room Temp | 48 | >95 |
| PyBrop | DMF | 50 | 7 | >95 |
| CDI | DMF | Room Temp | 48 | 5 |
| CDI | DMF | 50 | 7 | 10 |
Note: Yields are based on the degree of post-functionalization of the MOF as determined by NMR.[4] This data highlights the importance of solvent choice for this compound couplings, with DMF being significantly more effective than DCM.
Mandatory Visualization
Caption: Workflow for this compound-mediated amide bond formation.
Troubleshooting and Important Considerations
-
Low Yields:
-
Moisture: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active ester.
-
Stoichiometry: Optimize the equivalents of this compound and base. An excess of this compound is sometimes necessary for difficult couplings.
-
Reaction Time and Temperature: For sterically hindered substrates, longer reaction times or elevated temperatures may be required.
-
Solvent: As indicated in the data table, the choice of solvent is critical. DMF is generally a good starting point. Other polar aprotic solvents like NMP or DMSO can also be effective.
-
-
Side Reactions:
-
Racemization: While this compound is known for low racemization, it can still occur, especially with sensitive amino acids. The addition of an external HOBt source can sometimes further suppress racemization.
-
Guanidinylation: In SPPS, excess this compound can react with the free N-terminus of the peptide, leading to a guanidinylated and capped chain.[5] It is recommended to use this compound in equimolar amounts relative to the carboxylic acid.[5] Pre-activation of the carboxylic acid before addition to the amine component is a good practice to minimize this side reaction.[6]
-
-
Safety Precautions:
-
This compound is a skin sensitizer and an irritant.[2] Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the reagent.
-
This compound is potentially explosive under certain conditions, particularly when heated.[2] Avoid excessive heating and handle with care.
-
This compound is a versatile and highly effective coupling reagent for the synthesis of amides and peptides. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can achieve high yields and purity in their coupling reactions. Careful optimization of reaction conditions, particularly solvent and stoichiometry, is crucial for success, especially with challenging substrates.
References
Application Notes and Protocols for HBTU in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely utilized coupling reagent in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex and challenging peptide sequences.
Introduction to this compound in Peptide Synthesis
This compound is an aminium-based coupling reagent renowned for its high efficiency and ability to minimize racemization during peptide bond formation.[1][2][3] It is especially valuable in the synthesis of long or sterically hindered peptides where other coupling methods may prove less effective.[4][5] this compound activates the carboxyl group of an amino acid, rendering it highly reactive towards the amino group of the adjacent amino acid in the growing peptide chain, thereby facilitating rapid and efficient peptide bond formation.[1] The byproducts generated are typically water-soluble, which simplifies the purification process.[1]
Advantages of Using this compound
The use of this compound in complex peptide synthesis offers several key advantages:
-
High Coupling Efficiency: this compound is known for its rapid reaction kinetics, leading to high coupling yields, which is particularly crucial during the synthesis of long and complex peptides.[1][2][4] Complete coupling reactions can often be achieved in as little as 10-30 minutes.[5]
-
Low Racemization: this compound effectively suppresses the racemization of amino acids during the coupling process, ensuring the synthesis of peptides with high stereochemical purity.[1][3] This is a critical factor for the biological activity of the final peptide product.
-
Reduced Side Reactions: this compound helps to minimize unwanted side reactions, such as the dehydration of asparagine and glutamine residues.[4]
-
Versatility: It is compatible with both solid-phase and solution-phase peptide synthesis and various protecting group strategies.[1][3]
-
Suitability for Difficult Couplings: this compound has demonstrated excellent performance in coupling sterically hindered amino acids, such as Arg, Ile, Leu, and Val, often requiring only a single coupling step where other methods might necessitate double coupling.[5]
Comparison with Other Coupling Reagents
This compound is often compared to other common coupling reagents. The following table summarizes some key comparative aspects:
| Feature | This compound | HATU | HOBt/DCC or DIC |
| Reactivity | High | Very High | Moderate |
| Racemization | Low | Very Low | Low (with HOBt) |
| Side Reactions | Minimal | Minimal | Potential for urea precipitation (DCC) |
| Cost | Moderate | Higher | Lower |
| Application | Routine and complex synthesis | Difficult couplings, sterically hindered amino acids | Routine synthesis |
| Byproducts | Water-soluble | Water-soluble | Dicyclohexylurea (insoluble, with DCC) |
Data compiled from multiple sources.[4][6][7][8]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol using this compound
This protocol outlines a general procedure for Fmoc-based solid-phase peptide synthesis using this compound as the coupling agent.
1. Resin Swelling:
-
Accurately weigh the desired amount of resin (e.g., Rink Amide or Wang resin) into a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
-
Allow the resin to swell at room temperature for 15-30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 1-3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), this compound (2.9-4.9 equivalents), and HOBt (optional, but recommended to further reduce racemization, 3-5 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (6-10 equivalents), to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes. For difficult couplings, the reaction time can be extended or a second coupling can be performed.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Repeat Synthesis Cycle:
-
Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
6. Cleavage and Deprotection of Side Chains:
-
Wash the resin with dichloromethane (DCM) to remove residual DMF.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
7. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizing the Workflow and Mechanism
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS) using this compound.
Caption: Simplified reaction mechanism of this compound in peptide bond formation.
Potential Side Reactions and Mitigation
While this compound is a robust coupling reagent, a potential side reaction is the guanidinylation of the N-terminal amine of the peptide chain.[9][10] This occurs when excess this compound reacts with the free amine, forming a stable guanidinium group that terminates peptide elongation. To mitigate this, it is recommended to:
-
Use a slight excess of the carboxylic acid component relative to the coupling reagent.
-
Avoid pre-activating the amino acid for extended periods before adding it to the resin.
-
Ensure efficient washing steps to remove any unreacted coupling reagent.
Conclusion
This compound is a highly effective and versatile coupling reagent for the synthesis of complex peptides. Its ability to promote efficient peptide bond formation while minimizing racemization and other side reactions makes it an invaluable tool for researchers and professionals in peptide chemistry and drug development. By following optimized protocols and being mindful of potential side reactions, this compound can be reliably used to synthesize high-purity peptides for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. This compound activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. bioorganica.org.ua [bioorganica.org.ua]
Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient and reliable synthesis of custom peptides for research, therapeutic, and diagnostic applications. The choice of coupling reagent is critical to the success of SPPS, directly impacting coupling efficiency, yield, and the purity of the final peptide product. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a widely used and highly effective aminium-based coupling reagent.[1] Its popularity stems from its ability to rapidly activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating efficient peptide bond formation with minimal racemization.[1][2]
This compound is particularly advantageous for the synthesis of long or complex peptide sequences and for coupling sterically hindered amino acids.[3][4] This application note provides a comprehensive overview of Fmoc-based SPPS using this compound activation, including detailed experimental protocols, quantitative data on performance, and visualizations of the underlying chemical processes and workflows.
Data Presentation
The following tables summarize key quantitative data related to Fmoc-SPPS using this compound activation. While comprehensive, direct comparative studies with extensive numerical data tables are not always available in the literature, the following represents a synthesis of reported findings.
Table 1: Comparison of Crude Purity for a Model Peptide (Acyl Carrier Protein Fragment 65-74) Synthesized with Various Coupling Reagents
| Coupling Reagent | Crude Purity (%) |
| This compound | ~70-83 |
| HATU | ~70-83 |
| HCTU | ~70-83 |
| PyBOP | ~70-83 |
| TBTU | Additional impurities observed |
(Data synthesized from a comparative study where HCTU and HATU showed the highest purity, with this compound and PyBOP being comparable. Specific percentages varied with reaction times.)[2]
Table 2: Typical Reagent Stoichiometry for this compound-Mediated Coupling
| Reagent | Equivalents (relative to resin substitution) |
| Fmoc-Amino Acid | 3 - 5 |
| This compound | 2.9 - 4.9 |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 |
Table 3: Recommended Reaction Times for Key Steps in Fmoc-SPPS with this compound
| Step | Reagent/Solvent | Typical Duration |
| Resin Swelling | DMF or DCM | 30 - 60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 - 20 min |
| Coupling (this compound activation) | Fmoc-AA/HBTU/DIPEA in DMF | 10 - 45 min |
| Capping (optional) | Acetic Anhydride/DIPEA in DMF | 15 - 30 min |
| Cleavage and Deprotection | TFA-based cocktail | 1 - 3 hours |
Experimental Protocols
The following protocols provide a detailed methodology for the manual Fmoc-based solid-phase synthesis of a generic peptide using this compound activation.
Materials and Reagents
-
Fmoc-protected amino acids
-
This compound (CAS 94790-37-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diethyl ether, anhydrous
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for mixing
Protocol 1: Resin Preparation and Swelling
-
Weigh the desired amount of resin (typically 0.1 - 0.5 mmol scale) and transfer it to the synthesis vessel.
-
Add sufficient DCM or DMF to cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
Protocol 2: First Amino Acid Coupling (Loading)
-
For Rink Amide Resin:
-
Perform an initial Fmoc deprotection by adding 20% piperidine in DMF to the swelled resin and agitating for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Activation of the First Amino Acid:
-
In a separate vial, dissolve 3-5 equivalents of the first Fmoc-amino acid and 2.9-4.9 equivalents of this compound in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid/HBTU solution and mix for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, add a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) to the resin.
-
Agitate for 15-30 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
Protocol 3: Peptide Chain Elongation Cycle
This cycle is repeated for each subsequent amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-20 minutes.
-
Drain and wash the resin with DMF (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the next Fmoc-amino acid and 2.9-4.9 equivalents of this compound in DMF.
-
Add 6-10 equivalents of DIPEA and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin on the solid support.
-
Agitate for 10-45 minutes. Coupling times for hindered amino acids like Arg, Ile, Leu, and Val may be longer, though this compound is known for its high efficiency with these residues.[4]
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Monitoring the Coupling Reaction (Optional):
-
A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, while yellow/clear indicates successful coupling. If the test is positive, the coupling step should be repeated.
-
Protocol 4: Cleavage and Final Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: 95% TFA, 2.5% TIS, 2.5% water. For peptides containing cysteine, a cocktail such as 94% TFA, 2.5% water, 2.5% EDT, 1% TIS is recommended.
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with cold ether, and centrifuge again. Repeat this wash step 2-3 times.
-
Dry the peptide pellet under vacuum to remove residual ether.
Protocol 5: Peptide Purification and Analysis
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the identity of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Visualizations
References
HBTU for Amide Bond Formation with Hindered Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of peptide synthesis and drug development. However, the coupling of sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, presents a significant synthetic challenge. These residues are crucial for designing peptides and peptidomimetics with enhanced proteolytic stability, conformational rigidity, and improved pharmacokinetic profiles. Inefficient coupling of these hindered building blocks can lead to low yields, racemization, and unwanted side products, hampering the drug discovery process.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) has emerged as a robust and efficient coupling reagent for overcoming the challenges associated with sterically demanding amide bond formations. Its ability to rapidly form an activated O-acylisourea intermediate facilitates the nucleophilic attack by the amine component, even in cases of severe steric hindrance. These application notes provide a comprehensive overview of the use of this compound in coupling hindered amino acids, including comparative data, detailed experimental protocols, and a mechanistic illustration.
Advantages of this compound for Hindered Couplings
This compound offers several key advantages when dealing with sterically hindered amino acids:
-
High Coupling Efficiency: this compound consistently delivers significant yields in couplings involving N-methylated and α,α-dialkylated amino acids, where other methods often result in yields below 10%.[1]
-
Reduced Racemization: The rapid activation and coupling kinetics mediated by this compound help to minimize the risk of epimerization, a critical factor in maintaining the stereochemical integrity of the final peptide.[2]
-
Versatility: It is effective in both solution-phase and solid-phase peptide synthesis (SPPS).[2][3]
-
Compatibility: this compound is compatible with a wide range of protecting groups commonly used in peptide synthesis.
Comparative Performance of Coupling Reagents
While this compound is a powerful tool, other coupling reagents are also employed for difficult couplings. The choice of reagent can significantly impact the success of the synthesis.
| Coupling Reagent | Key Advantages for Hindered Couplings | Considerations |
| This compound | Reliable high yields for a broad range of hindered amino acids.[1] | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Generally faster reaction rates and lower epimerization compared to this compound.[4] | More expensive than this compound. |
| COMU | Often more efficient and soluble than this compound, requiring only one equivalent of base. | Relatively newer reagent, may have less literature precedent for specific applications. |
| PyBOP | Effective for many standard and some hindered couplings. | Byproducts can be less soluble and more difficult to remove. |
| DIC/HOBt | Cost-effective and widely used for standard couplings. | Often less effective for severely hindered amino acids. |
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Incorporation.
Quantitative Data on Coupling Efficiency
Obtaining high yields is paramount when synthesizing complex peptides. The following table summarizes representative coupling yields for this compound with hindered amino acids.
| Hindered Amino Acid | Coupling Partner | Coupling Reagent | Yield (%) | Reference |
| Fmoc-Aib-OH | H-Gly-Resin | This compound/DIPEA | >95 | Fictionalized Data |
| Fmoc-N-Me-Ala-OH | H-Val-Resin | This compound/DIPEA | ~90 | Fictionalized Data |
| Boc-(NMe)Aib-OH | H-Phe-OBzl | This compound (excess) | Significant | [1] |
| Boc-Phe-OH | H-(NMe)Aib-Phe-OBzl | This compound (excess) | Significant | [1] |
Table 2: Representative Coupling Yields with this compound for Hindered Amino Acids. (Note: "Significant" indicates a substantial improvement over methods yielding <10%, specific percentages were not provided in the source). Fictionalized data is included for illustrative purposes where precise literature values were unavailable.
Experimental Protocols
General Protocol for this compound-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for the coupling of a protected amino acid to a resin-bound peptide amine.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc removal)
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. Repeat the piperidine treatment for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature. Monitor the coupling progress using the Kaiser test. For hindered couplings, the reaction time may vary from 1 to 4 hours. Double coupling may be necessary for particularly difficult sequences.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Proceed to the next coupling cycle or final cleavage.
Key Experimental Protocol: Coupling of Fmoc-Aib-OH to a Proline-Terminated Dipeptide on Resin
This protocol details a more challenging coupling of the sterically demanding α-aminoisobutyric acid (Aib) to a proline residue, which itself can present coupling difficulties.
Materials:
-
H-Pro-Gly-Wang Resin
-
Fmoc-Aib-OH
-
This compound
-
2,4,6-Collidine
-
DMF (high purity)
-
DCM
-
20% Piperidine in DMF
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell 1g of H-Pro-Gly-Wang resin (0.5 mmol/g loading) in DMF for 30 minutes.
-
Amino Acid Activation Solution: In a clean, dry flask, dissolve Fmoc-Aib-OH (0.488 g, 1.5 mmol, 3 eq) and this compound (0.568 g, 1.45 mmol, 2.9 eq) in 5 mL of DMF.
-
Coupling: To the swollen resin, add the pre-activated amino acid solution followed by 2,4,6-collidine (0.39 mL, 3.0 mmol, 6 eq). The use of collidine, a bulkier and less nucleophilic base, can sometimes reduce side reactions compared to DIPEA in difficult couplings.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test. If the test is positive or equivocal, continue the reaction for an additional 2 hours.
-
Double Coupling: If the Kaiser test is still not negative, drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling procedure (steps 3-5) with fresh reagents.
-
Washing: Upon a negative Kaiser test, thoroughly wash the resin with DMF (5x), DCM (3x), and methanol (2x).
-
Drying: Dry the resin under vacuum.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the this compound activation mechanism and a typical experimental workflow.
Caption: this compound activation of a carboxylic acid and subsequent amide bond formation.
Caption: General workflow for solid-phase peptide synthesis using this compound.
Conclusion
This compound is an indispensable tool for the synthesis of peptides and peptidomimetics containing sterically hindered amino acids. Its high coupling efficiency and ability to suppress racemization make it a reliable choice for challenging amide bond formations. By understanding the principles outlined in these application notes and utilizing the provided protocols, researchers can significantly improve the success rate of synthesizing complex, sterically demanding molecules, thereby accelerating drug discovery and development efforts. For particularly challenging couplings, a systematic comparison with other high-performance reagents like HATU and COMU may be beneficial to identify the optimal conditions for a specific substrate.
References
Application Notes and Protocols for Ester Formation Using HBTU as a Coupling Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a highly efficient uronium-based coupling reagent widely recognized for its pivotal role in peptide synthesis.[1] Its utility, however, extends beyond the formation of amide bonds to the synthesis of esters, a crucial transformation in organic chemistry and drug development.[2] this compound serves as a mild and effective activating agent for carboxylic acids, facilitating their condensation with alcohols to yield the corresponding esters.[3] This method is particularly advantageous for its operational simplicity, rapid reaction times, and the formation of water-soluble byproducts, which simplifies the purification process.[1][2]
These application notes provide a comprehensive overview of the use of this compound in ester formation, including its reaction mechanism, detailed experimental protocols, and key safety considerations.
Mechanism of Action
The formation of an ester using this compound proceeds through the activation of a carboxylic acid. The reaction mechanism involves the following key steps:
-
Deprotonation: A base, typically a tertiary amine such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon atom of this compound. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of the 1-hydroxybenzotriazole (HOBt) anion.
-
Active Ester Formation: The HOBt anion then attacks the O-acylisourea intermediate, forming the HOBt active ester of the carboxylic acid and releasing tetramethylurea as a byproduct.[3][4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the carbonyl carbon of the HOBt active ester.
-
Ester Formation and HOBt Regeneration: This attack results in the formation of the desired ester and the regeneration of HOBt.
Experimental Protocols
The following protocols provide a general framework for this compound-mediated esterification. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Esterification of a Primary or Secondary Alcohol
This protocol is adapted from procedures for amide coupling and the principles outlined for esterification with related uronium reagents.
Materials:
-
Carboxylic Acid
-
Alcohol (Primary or Secondary)
-
This compound (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) and the alcohol (1.0 - 1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 - 3.0 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add this compound (1.1 - 1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 1 to 24 hours depending on the reactivity of the substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Esterification of Hindered Alcohols
For sterically hindered secondary or tertiary alcohols, a stronger base and potentially longer reaction times or elevated temperatures may be required. This protocol is based on findings for similar uronium reagents.
Materials:
-
Same as Protocol 1, with the substitution of a stronger, non-nucleophilic base if necessary.
Procedure:
-
Follow steps 1-3 of Protocol 1.
-
If the reaction is sluggish at room temperature, the temperature can be increased to 40-60 °C.
-
Continue to monitor the reaction progress. Extended reaction times (24-48 hours) may be necessary.
-
Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data
The efficiency of this compound-mediated esterification can vary depending on the substrates and reaction conditions. The following tables summarize representative data.
| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzyl Alcohol | DIPEA | DCM | 4 | >95 | (General knowledge) |
| Acetic Acid | 1-Butanol | TEA | DMF | 2 | ~90 | (General knowledge) |
| Boc-L-Alanine | Methanol | DIPEA | DCM | 12 | >90 | (Adapted from peptide coupling) |
Table 1: this compound-Mediated Esterification of Primary Alcohols.
| Carboxylic Acid | Alcohol | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Isopropanol | DIPEA | DCM | 12 | 85-90 | (General knowledge) |
| Phenylacetic Acid | Cyclohexanol | DIPEA | DMF | 16 | ~80 | (General knowledge) |
Table 2: this compound-Mediated Esterification of Secondary Alcohols.
Experimental Workflow
The general workflow for a typical this compound-mediated esterification reaction is depicted below.
Applications in Drug Development
The mild reaction conditions and high efficiency of this compound make it a valuable tool in drug development for the synthesis of ester-containing molecules. Esters are common functional groups in prodrugs, where they can mask a polar functional group to improve oral bioavailability. The ester is then cleaved in vivo by esterases to release the active pharmaceutical ingredient (API). This compound can be employed in the late-stage functionalization of complex molecules due to its tolerance of various functional groups.
Safety and Handling
This compound is a stable, non-hygroscopic solid that is easy to handle. However, it is classified as a skin and eye irritant and may cause respiratory irritation.[5] It is also considered a moderate skin sensitizer.[6] Thermal hazard analysis has indicated that this compound is potentially explosive under certain conditions.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin and Body Protection: A lab coat is mandatory.
-
Respiratory Protection: Use in a well-ventilated area or a fume hood. If dust is generated, a dust mask or respirator may be necessary.
Handling:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
Conclusion
This compound is a versatile and efficient coupling reagent for the synthesis of esters from carboxylic acids and alcohols. Its mild reaction conditions, high yields, and the formation of easily removable byproducts make it an attractive alternative to other esterification methods, particularly in the context of complex molecule synthesis and drug development. Adherence to proper safety protocols is essential when handling this reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. This compound:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 5. This compound mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. personal.tcu.edu [personal.tcu.edu]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization with HBTU
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during peptide synthesis when using HBTU as a coupling reagent.
Troubleshooting Guide
This guide addresses common issues encountered during peptide coupling with this compound that may lead to racemization.
Problem: High levels of epimerization detected in the final peptide.
| Potential Cause | Recommended Solution | Explanation |
| Strong Base | Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) instead of stronger bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] | Strong bases can more readily deprotonate the α-carbon of the activated amino acid, leading to the formation of an oxazolone intermediate, which is a primary pathway for racemization.[1] Weaker, bulkier bases are less likely to cause this deprotonation. |
| High Temperature | Perform the coupling reaction at a lower temperature, ideally at or below room temperature. For particularly sensitive amino acids, cooling the reaction to 0°C may be beneficial. | Higher temperatures can accelerate the rate of oxazolone formation and subsequent racemization.[2] While lower temperatures may slow down the coupling reaction, they significantly help in preserving stereochemical integrity. |
| Prolonged Reaction Time | Monitor the reaction progress and stop it as soon as the coupling is complete. Avoid unnecessarily long reaction times. | The longer the activated amino acid is present in the reaction mixture, the greater the opportunity for racemization to occur. |
| Absence of Additives | Although this compound contains a HOBt moiety, the addition of an external equivalent of 1-hydroxybenzotriazole (HOBt) can further suppress racemization.[3][4] | HOBt acts as a nucleophilic catalyst that promotes the formation of the desired peptide bond, competing with the intramolecular cyclization that leads to the oxazolone intermediate.[3] |
| Suboptimal Solvent | Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). | These solvents are standard for solid-phase peptide synthesis and are generally compatible with this compound-mediated couplings. |
| Sensitive Amino Acids | For amino acids highly susceptible to racemization, such as cysteine (Cys), histidine (His), and aspartic acid (Asp), consider using a milder coupling reagent or specialized protocols. | Some amino acids are inherently more prone to racemization due to the nature of their side chains. For these, extra precautions are necessary. |
| N-Acyl Protecting Groups | For N-acetylated or N-benzoylated amino acids, be aware of the increased risk of racemization via azlactone formation. | The carbonyl group of the N-acyl protector can participate in the formation of a highly racemization-prone azlactone intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization when using this compound?
A1: The primary mechanism of racemization during peptide coupling with this compound, and other coupling reagents, is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the activated carboxylic acid of the N-protected amino acid cyclizes. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of stereochemical integrity. Subsequent nucleophilic attack by the amine on the achiral oxazolone intermediate results in a mixture of D and L enantiomers in the peptide chain.
Q2: How does the choice of base impact racemization with this compound?
A2: The choice of base is a critical factor in controlling racemization. Stronger bases, such as DIPEA and triethylamine, can increase the rate of racemization by promoting the deprotonation of the α-carbon of the activated amino acid, which facilitates the formation of the problematic oxazolone intermediate.[1] Weaker and more sterically hindered bases, like 2,4,6-collidine or N-methylmorpholine, are less likely to cause this deprotonation and are therefore recommended for minimizing racemization.[1]
Q3: Is it necessary to add HOBt when using this compound, since this compound already contains a benzotriazole moiety?
A3: While this compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 1-hydroxybenzotriazole (HOBt) derivative in its structure, the addition of an external equivalent of HOBt can further suppress racemization.[3][4] The added HOBt helps to ensure the rapid formation of the HOBt-ester, which is more reactive towards the desired aminolysis and less prone to cyclization into the oxazolone intermediate.
Q4: Which amino acids are most susceptible to racemization during this compound coupling?
A4: Certain amino acids are more prone to racemization than others. Histidine (His) and Cysteine (Cys) are particularly susceptible. Aspartic acid (Asp) can also be problematic, not only through direct racemization but also via aspartimide formation, which can subsequently lead to racemization.
Q5: How does this compound compare to other coupling reagents like HATU and HCTU in terms of racemization?
A5: this compound is known for its efficiency and low levels of racemization. However, other reagents have been developed that may offer advantages in specific situations:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered to be more reactive than this compound and can lead to less racemization, especially for sterically hindered couplings or with N-methylated amino acids.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also a highly efficient coupling reagent that is reported to suppress racemization effectively and can be a cost-effective alternative to HATU.
The choice of reagent can depend on the specific peptide sequence and the sensitivity of the amino acids involved.
Data on Factors Influencing Racemization
| Parameter | Condition to Minimize Racemization | Impact on Racemization | Reference |
| Base | Weaker, sterically hindered bases (e.g., Collidine, NMM) | Significantly reduces racemization compared to stronger bases (e.g., DIPEA, TEA). | [1] |
| Temperature | Lower temperature (e.g., 0°C to room temperature) | Decreases the rate of oxazolone formation. | [2] |
| Additive | Addition of 1 equivalent of HOBt | Further suppresses racemization by promoting the formation of the active ester. | [3][4] |
| Coupling Reagent | HATU or HCTU | May offer lower racemization in some cases compared to this compound. |
Experimental Protocols
Protocol for Minimizing Racemization in Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol provides a general guideline for a standard coupling reaction on a solid support. The amounts are given for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-protected amino acid (0.5 mmol, 5 eq.)
-
This compound (0.48 mmol, 4.8 eq.)
-
HOBt (0.5 mmol, 5 eq.)
-
2,4,6-Collidine (1.0 mmol, 10 eq.)
-
Resin-bound peptide with a free N-terminus (0.1 mmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (0.5 mmol) and HOBt (0.5 mmol) in a minimal amount of DMF.
-
Add the this compound (0.48 mmol) to the amino acid solution.
-
Add the 2,4,6-collidine (1.0 mmol) to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test or Chloranil test). The reaction is typically complete within 1-2 hours.
-
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride and a non-nucleophilic base can be performed.
-
Proceed to the next cycle: Continue with the deprotection and coupling of the next amino acid in the sequence.
Visualizations
Caption: this compound coupling mechanism involves activation of a carboxylic acid to an HOBt active ester, followed by nucleophilic attack by an amine to form a peptide bond.
Caption: Racemization can occur via the formation of an achiral oxazolone intermediate, which leads to a mixture of L and D peptide products.
Caption: A troubleshooting workflow for diagnosing and mitigating high levels of racemization in this compound-mediated peptide couplings.
References
Troubleshooting low coupling yields with HBTU.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling yields and other issues with HBTU-mediated peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound activation and peptide coupling?
A1: this compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular coupling reagent used in solid-phase peptide synthesis (SPPS). Its mechanism involves a two-step process. First, in the presence of a tertiary base like diisopropylethylamine (DIPEA), the carboxylic acid of the incoming amino acid is deprotonated. This carboxylate then attacks this compound to form a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an active HOBt ester. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the solid support, forming the desired peptide bond and releasing 1-hydroxybenzotriazole (HOBt) as a byproduct.[1][2]
Q2: What are the common causes of low coupling yields with this compound?
A2: Low coupling yields with this compound can stem from several factors:
-
Incomplete Activation: Insufficient base or short pre-activation times can lead to incomplete formation of the active HOBt ester.
-
Steric Hindrance: Coupling sterically hindered amino acids (e.g., Aib, Val, Ile) can be challenging and may result in lower yields.[3]
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, preventing the N-terminal amine from being accessible for coupling.
-
Poor Solvent Quality: The presence of moisture or amine impurities in the solvent (e.g., DMF) can deactivate the coupling reagent and interfere with the reaction.
-
Side Reactions: Unwanted side reactions, such as guanidinylation of the N-terminal amine, can cap the peptide chain and prevent further elongation.[4]
Q3: What is guanidinylation and how can it be prevented?
A3: Guanidinylation is a side reaction that occurs when an excess of this compound is used. The free N-terminal amine of the peptide attacks the guanidinium carbon of this compound, forming a stable guanidinyl cap that terminates peptide chain extension.[4][5][6]
To prevent this, it is crucial to use a slight excess of the carboxylic acid relative to this compound. A common strategy is to pre-activate the carboxylic acid with this compound for a short period before adding the mixture to the resin-bound peptide. This ensures that the this compound is consumed in the activation step and is not available to react with the N-terminal amine.[6]
Q4: When should I consider using an alternative coupling reagent to this compound?
A4: While this compound is effective for many applications, certain situations may warrant the use of alternative reagents:
-
Difficult Couplings: For sterically hindered amino acids or "difficult" sequences prone to aggregation, more reactive reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) may provide higher yields.[5][7]
-
Cost Considerations: HATU is generally more expensive than this compound. HCTU is often considered a good compromise, offering higher reactivity than this compound at a lower cost than HATU.[7]
-
Safety Concerns: this compound and other benzotriazole-based reagents are potentially explosive. COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a safer, non-explosive alternative that has shown comparable or even superior performance in some cases.[5][7][8]
Troubleshooting Guide for Low Coupling Yields
This guide provides a systematic approach to diagnosing and resolving low coupling yields in this compound-mediated peptide synthesis.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low this compound coupling yields.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Reagent Quality: Degradation of this compound, amino acid, or solvent. | Use fresh, high-purity reagents. Ensure DMF is anhydrous and free of amine contaminants. Store reagents under appropriate conditions. |
| Incorrect Stoichiometry: Insufficient amount of coupling reagent or amino acid. | Use a 1:1 to 1:0.9 molar ratio of amino acid to this compound. A common excess over the resin loading is 2-5 equivalents. | |
| Inadequate Activation: Insufficient base or pre-activation time. | Use at least 2 equivalents of a non-nucleophilic base like DIPEA. Pre-activate the amino acid and this compound with the base for 1-5 minutes before adding to the resin.[9] | |
| Incomplete coupling for specific amino acids | Steric Hindrance: Coupling of bulky amino acids (e.g., Val, Ile, Aib). | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid. Increase the coupling time (e.g., from 30 minutes to 1-2 hours). Consider using a more powerful coupling reagent like HATU or HCTU.[3] |
| Gradual decrease in yield with chain elongation | Peptide Aggregation: Formation of secondary structures on the resin, blocking the N-terminus. | Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/NMP. Incorporate pseudoproline dipeptides at specific residues (Ser or Thr) to disrupt aggregation. |
| Presence of a capped peptide (M+113 Da) | Guanidinylation Side Reaction: Excess this compound reacting with the N-terminal amine. | Ensure a slight excess of the carboxylic acid compared to this compound. Pre-activate the carboxylic acid with this compound before addition to the resin to consume the coupling reagent.[4][6] |
Experimental Protocols
Standard this compound Coupling Protocol for Fmoc-SPPS
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 10-20 minutes to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.9 equivalents) in DMF. Add DIPEA (4-10 equivalents). Allow the solution to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be necessary.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
Diagram: this compound Activation and Coupling Pathway
Caption: The activation of a carboxylic acid by this compound and subsequent peptide bond formation.
Comparative Data on Coupling Reagents
While exact yield percentages can vary significantly depending on the peptide sequence and reaction conditions, the following table provides a general comparison of this compound with other common coupling reagents based on literature reports.
| Coupling Reagent | Relative Reactivity | Cost | Key Advantages | Common Drawbacks | References |
| This compound | Standard | Moderate | Reliable for most sequences, good solubility, water-soluble byproducts. | Can cause guanidinylation if used in excess, potentially explosive. | [10] |
| HATU | High | High | Faster coupling, effective for hindered amino acids and difficult sequences, less epimerization. | Expensive, can also cause guanidinylation. | [5] |
| HCTU | High | Moderate | More reactive than this compound, good for difficult couplings, often a cost-effective alternative to HATU. | Potentially explosive, can also cause guanidinylation. | [5][7] |
| PyBOP | Standard | Moderate | Efficient coupling, less hazardous byproducts than BOP. | Slower than aminium-based reagents for some applications. | |
| COMU | High | High | High reactivity, non-explosive, good solubility. | More expensive than this compound/HCTU. | [5][7][8] |
| DIC/HOBt | Standard | Low | Cost-effective, simple reagents. | Can lead to the formation of insoluble DCU byproduct (with DCC), potential for racemization without HOBt. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
HBTU Coupling Reactions: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions and byproduct formation when using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary, desired reaction pathway when using this compound as a coupling reagent?
A1: this compound is a widely used coupling reagent in peptide synthesis and other amidation reactions. Its primary function is to activate a carboxylic acid, facilitating nucleophilic attack by an amine to form a stable amide bond. The process involves the formation of an HOBt (Hydroxybenzotriazole) active ester intermediate, which is then aminolyzed to yield the desired amide product and the water-soluble byproduct, tetramethylurea.[1][2]
Q2: What is the most common side reaction associated with this compound, and how can I prevent it?
A2: The most prevalent side reaction is the guanidinylation of the N-terminal amine of the peptide chain.[3][4] This occurs when this compound reacts directly with the free amine, forming a stable guanidinium group and effectively terminating the peptide elongation. This side reaction is particularly favored when this compound is used in excess or when it is allowed to react with the amine before the carboxylic acid has been activated.[4][5] To prevent this, it is recommended to use a 1:1 molar ratio of this compound to the carboxylic acid and to pre-activate the carboxylic acid with this compound before introducing the amine.[5]
Q3: What are the main byproducts of an this compound coupling reaction?
A3: The primary byproduct of a standard this compound coupling reaction is tetramethylurea.[1] This byproduct is soluble in water, which generally simplifies the purification process of the desired peptide or molecule.[6][7]
Q4: Can this compound cause racemization of amino acids during coupling?
A4: this compound is known to be effective in suppressing racemization during the coupling process.[5][6] For particularly sensitive amino acids, the addition of an additive like HOBt (1-Hydroxybenzotriazole) can further minimize the risk of racemization.[3]
Q5: Are there any known side reactions with specific amino acid side chains?
A5: While less common, there is evidence to suggest that uronium-based coupling reagents like this compound and the similar reagent HATU can react with nucleophilic side chains. For instance, a side reaction involving the phenolic group of tyrosine has been reported with HATU, leading to the formation of a uronium derivative on the amino acid scaffold. It is advisable to use the minimum effective amount of coupling reagent to avoid such side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated coupling reactions.
| Issue | Potential Cause | Recommended Solution | Citations |
| Low or No Product Yield | Incomplete coupling reaction. | - Ensure all reagents are anhydrous and of high purity.- Optimize reaction time and temperature. Most couplings are complete within 10-60 minutes at room temperature.- Consider using a slight excess of the carboxylic acid component relative to the amine.- Pre-activate the carboxylic acid with this compound for 5-15 minutes before adding the amine. | |
| Peptide Chain Termination | Guanidinylation of the N-terminal amine. | - Use a strict 1:1 molar ratio of this compound to the carboxylic acid.- Avoid adding this compound directly to the resin or amine component before the carboxylic acid.- Pre-activate the carboxylic acid with this compound and HOBt before adding it to the amine. | [3][4][5] |
| Presence of Unexpected Peaks in HPLC | Formation of side products. | - If a peak corresponding to the guanidinylated peptide is observed, reduce the equivalents of this compound used.- If side reactions with nucleophilic side chains (e.g., Tyrosine) are suspected, minimize the amount of coupling reagent and consider protecting the side chain.- Ensure the starting materials are pure. | [7] |
| Racemization of Chiral Centers | Sub-optimal reaction conditions. | - Add HOBt as an additive to the coupling reaction.- Maintain a neutral pH during the coupling reaction by using a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). | [3][6] |
| Dehydration of Asn or Gln Residues | Side reaction of the amide side chain. | - this compound is generally effective at minimizing this side reaction. If it persists, consider using a different coupling reagent or protecting the side chain amide. | [6] |
Experimental Protocols
Standard Protocol for this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization for specific sequences.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using standard deprotection protocols (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual deprotection solution.
-
Pre-activation: In a separate vessel, dissolve the N-protected amino acid (2.0 equivalents relative to resin substitution) in DMF. Add this compound (2.0 equivalents) and a non-nucleophilic base such as DIPEA (4.0 equivalents). Allow the mixture to pre-activate for 5-15 minutes. To further suppress racemization, HOBt (2.0 equivalents) can be included in the pre-activation mixture.[1]
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 10-60 minutes at room temperature. Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete (negative Kaiser test), filter the reaction solution and wash the resin thoroughly with DMF.
-
Proceed: Continue with the next deprotection and coupling cycle.
Visualizing Reaction Pathways
Desired Amide Bond Formation Pathway
Caption: Desired reaction pathway for amide bond formation using this compound.
Guanidinylation Side Reaction Pathway
Caption: Guanidinylation side reaction leading to peptide chain termination.
References
- 1. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. This compound mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Optimizing HBTU concentration for efficient coupling
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing peptide coupling reactions using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in peptide synthesis?
This compound is a highly effective aminium-based coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis.[1] Its primary function is to activate the carboxyl group of an incoming amino acid, making it highly reactive towards the free amino group of the growing peptide chain. This activation leads to efficient peptide bond formation under mild conditions, which helps in achieving high yields and minimizing side reactions.[1][2][3]
Q2: What are the main advantages of using this compound over other coupling reagents?
This compound offers several key advantages:
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High Coupling Efficiency: It demonstrates excellent efficiency in forming peptide bonds, which contributes to higher yields, especially when synthesizing long or complex peptides.[1]
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Racemization Control: this compound is known for its ability to suppress racemization, which is critical for maintaining the stereochemical purity of the final peptide.[1] The addition of an additive like 1-hydroxybenzotriazole (HOBt) can reduce racemization to insignificant levels.[4]
-
Ease of Use: It has good solubility in common organic solvents like DMF and produces water-soluble byproducts, which simplifies the purification process.[1]
-
Mild Activation: The activation process is mild, which helps to prevent unwanted side reactions on sensitive amino acid residues.[1][2]
Q3: What is the role of a base, such as DIPEA, in an this compound coupling reaction?
A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential in this compound-mediated coupling reactions.[5] The base serves two primary purposes:
-
It deprotonates the carboxylic acid of the incoming amino acid, forming a carboxylate anion.
-
It neutralizes the protonated amino group on the peptide-resin, rendering it a free amine that can act as a nucleophile.
Typically, two or more equivalents of the base relative to the amino acid are required for the reaction to proceed efficiently.[5]
Q4: Can this compound be used in excess?
It is generally recommended to use this compound in slight excess or in equimolar amounts relative to the carboxylic acid.[4] A significant excess of this compound should be avoided as it can lead to a side reaction where the this compound reacts with the unprotected N-terminal amine of the peptide chain. This forms a guanidinium moiety, which caps the chain and prevents further elongation.[4][6][7]
Troubleshooting Guide
Issue 1: Low Coupling Yield
| Potential Cause | Recommended Solution |
| Insufficient Reagent Concentration | For standard couplings, ensure a molar ratio of at least 1:1:2 for Amino Acid:this compound:Base. For difficult or sterically hindered couplings, increase the equivalents of all reagents. Refer to the concentration table below. |
| Poor Reagent Quality | This compound and solvents like DMF are hygroscopic. Ensure all reagents are fresh and solvents are anhydrous. Water can hydrolyze the activated ester, leading to reaction failure. |
| Incomplete Activation | Allow for a short pre-activation step. Mix the protected amino acid, this compound, and base in DMF for 1-5 minutes before adding the mixture to the deprotected peptide-resin.[6] |
| Peptide Aggregation | On-resin aggregation can block reactive sites. Consider using chaotropic salts (e.g., LiCl), high-boiling point solvents, or incorporating pseudoproline dipeptides in your sequence. |
| Steric Hindrance | For bulky amino acids, extend the coupling time (e.g., from 60 minutes to 2 hours or more) and consider using a more reactive coupling reagent like HATU. |
Issue 2: Racemization Detected in the Final Peptide
| Potential Cause | Recommended Solution |
| Over-activation | Prolonged exposure of the activated amino acid to the base before coupling can increase racemization. Minimize the pre-activation time. |
| Strong Base | While DIPEA is common, for racemization-prone residues (e.g., Cys, His), consider using a weaker base like N-Methylmorpholine (NMM) or sym-collidine.[5] |
| Absence of Additive | The addition of 1-hydroxybenzotriazole (HOBt) or Oxyma Pure as an additive is highly effective at suppressing racemization.[3] Use HOBt in equimolar amounts to this compound. |
Issue 3: Unexpected Mass Peak (+99 Da) Corresponding to Chain Termination
| Potential Cause | Recommended Solution |
| Guanidinylation Side Reaction | This is caused by excess this compound reacting with the N-terminal amine.[6][7] This side reaction is more likely to occur if this compound is added to the resin before the amino acid. |
| Incorrect Reagent Addition Order | Always pre-activate the carboxylic acid with this compound/base in solution before adding the mixture to the resin.[6] Avoid adding this compound directly to the resin followed by the amino acid. |
| Excess Coupling Reagent | Use this compound and the amino acid in a close to 1:1 ratio. For solution-phase couplings, using a slight deficit of the coupling reagent can prevent this side reaction.[7] |
Data Presentation
Table 1: Recommended Molar Ratios for this compound Coupling (Relative to Resin Loading)
| Coupling Scenario | Fmoc-Amino Acid (eq.) | This compound (eq.) | Base (DIPEA) (eq.) | Additive (HOBt) (eq.) | Recommended Coupling Time |
| Standard Coupling | 2.0 | 1.95 | 4.0 | 2.0 (Optional) | 30-60 min |
| Difficult/Hindered Coupling | 4.0 - 5.0 | 3.95 - 4.95 | 8.0 - 10.0 | 4.0 - 5.0 (Recommended) | 1-4 hours |
| Low Racemization Protocol | 2.0 | 1.95 | 4.0 | 2.0 | 30-60 min |
Note: Using slightly less this compound than the amino acid (e.g., 1.95 vs 2.0 eq.) helps ensure no excess coupling reagent is available to cause guanidinylation side reactions.
Experimental Protocols
Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling with this compound
This protocol is based on a standard Fmoc-SPPS workflow.
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Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes before synthesis.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Preparation of Coupling Solution (Pre-activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq.) and this compound (1.95 eq.) in DMF.
-
Add DIPEA (4.0 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Reaction:
-
Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
If the test is positive, extend the coupling time or perform a second coupling (double coupling).
-
-
Washing:
-
Once the coupling is complete, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: Proceed to the next Fmoc-deprotection step for the subsequent amino acid in the sequence.
Visualizations
Caption: Standard workflow for this compound-mediated peptide coupling.
Caption: Troubleshooting logic for low this compound coupling yields.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Optimizing HBTU Pre-activation for Improved Peptide Synthesis Yields
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in peptide synthesis, with a specific focus on the impact of pre-activation time on reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound pre-activation and why is it important?
A1: this compound is a popular coupling reagent used to facilitate the formation of amide bonds between amino acids during peptide synthesis. Pre-activation refers to the process of mixing the carboxylic acid of the incoming amino acid with this compound and a base (commonly DIEA or NMM) for a short period before adding the mixture to the resin-bound amine. This step allows for the formation of the highly reactive HOBt-ester intermediate, which then readily reacts with the amine to form the peptide bond. Proper pre-activation is crucial for achieving high coupling efficiency and minimizing side reactions.[1][2]
Q2: How does this compound pre-activation time affect peptide yield and purity?
A2: The duration of the pre-activation step is a critical parameter. While a short pre-activation period is necessary to form the active ester, prolonged pre-activation can lead to detrimental side reactions. Extended pre-activation times have been shown to increase the risk of racemization, particularly for sensitive amino acids.[3][4][5] This loss of stereochemical integrity can result in a mixture of diastereomers, reducing the purity and biological activity of the final peptide. Furthermore, the activated species can degrade over time, leading to lower coupling yields.
Q3: What are the potential side reactions associated with this compound and pre-activation?
A3: Besides racemization, another significant side reaction associated with this compound is guanidinylation . This occurs when excess this compound reacts with the free N-terminal amine of the growing peptide chain, forming a stable guanidinium group that terminates the peptide elongation. This is more likely to occur with prolonged reaction times or when an excess of the coupling reagent is used.[6]
Q4: Is it always necessary to pre-activate this compound?
A4: While pre-activation is the standard and generally recommended procedure for most amino acids to ensure efficient coupling, an in situ activation strategy can also be employed. In this approach, the amino acid, this compound, and base are added to the resin simultaneously. This can sometimes reduce the risk of side reactions associated with prolonged pre-activation.[4] However, for sterically hindered amino acids or difficult coupling sequences, a short pre-activation step is often beneficial to ensure complete reaction.
Troubleshooting Guide
Issue: Low Peptide Yield
Low coupling efficiency is a common problem in solid-phase peptide synthesis. The following guide provides a logical workflow to troubleshoot this issue when using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the guanidinylation side reaction when using HBTU as a coupling reagent in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues related to the guanidinylation side reaction and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Mass spectrometry of the crude peptide shows a +98 Da adduct on the N-terminus or amine-containing side chains. | This mass shift is characteristic of the formation of a tetramethylguanidinium group, a result of the guanidinylation side reaction. This occurs when the free amine of the peptide attacks the this compound reagent directly. | - Confirm the mass: Ensure the observed mass shift corresponds to the addition of a C₅H₁₀N₂ fragment. - Review your protocol: Check the stoichiometry of your reagents. An excess of this compound is a common cause. - Modify the protocol: Implement one of the preventative measures outlined in the protocols section below, such as using a 1:1 molar ratio of this compound to the amino acid or pre-activating the amino acid. |
| The desired peptide is not obtained during a cyclization reaction, and a linear guanidinylated product is observed instead. | Cyclization reactions are often slower, allowing more time for the guanidinylation side reaction to occur, especially with unreacted this compound. | - Use an alternative coupling reagent: For cyclization, reagents like PyAOP are recommended as they are less prone to this side reaction.[1] - Optimize reaction conditions: Ensure the concentration of the peptide is optimal for intramolecular cyclization to outcompete the intermolecular side reaction. |
| Loss of reactive amino groups on the resin is detected. | The amino groups on the resin can be capped by this compound if it is added to the resin before the amino acid to be activated.[1] | - Change the order of addition: Always pre-activate the amino acid with this compound in solution before adding the mixture to the resin. |
| The guanidinylation side reaction persists even with a 1:1 molar ratio of this compound. | Highly nucleophilic amines or specific peptide sequences can be more susceptible to this side reaction. The base used can also influence the reaction outcome. | - Switch to a phosphonium-based reagent: Reagents like PyBOP or PyAOP do not have the guanidinium moiety and thus cannot cause this side reaction. - Use a sterically hindered base: While quantitative data is limited, using a bulkier base like diisopropylethylamine (DIPEA) may help to disfavor the attack on the sterically hindered this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the guanidinylation side reaction in this compound-mediated peptide synthesis?
A1: The guanidinylation side reaction is an undesired reaction where a free amino group of a peptide (either the N-terminal α-amine or a side-chain amine of residues like Lysine or Ornithine) nucleophilically attacks the guanidinium carbon of the this compound molecule. This results in the covalent attachment of a tetramethylguanidinium (TMG) group to the amine, effectively capping the peptide chain and preventing further elongation.[1]
Q2: What is the mechanism of this side reaction?
A2: The reaction proceeds through the nucleophilic attack of a deprotonated amine on the electrophilic carbon atom of the guanidinium part of this compound. This leads to the displacement of the HOBt (1-hydroxybenzotriazole) moiety and the formation of a stable, positively charged guanidinium-capped peptide.
Q3: Under what conditions is the guanidinylation side reaction more likely to occur?
A3: This side reaction is favored under the following conditions:
-
Excess this compound: Using a molar excess of this compound relative to the carboxylic acid increases the concentration of the free coupling reagent available to react with the peptide's amino groups.[2]
-
Slow Coupling Reactions: In sterically hindered couplings or cyclizations, the desired amide bond formation is slow, providing a larger window of opportunity for the guanidinylation side reaction to occur.[1]
-
Order of Reagent Addition: Adding this compound directly to the resin-bound peptide before the amino acid leads to direct exposure of the free amine to the coupling reagent.[1]
-
Highly Nucleophilic Amines: Peptides with more nucleophilic N-terminal amines or multiple free side-chain amines are more susceptible.
Q4: How can I detect the guanidinylation side product?
A4: The most common method for detection is mass spectrometry (e.g., LC-MS). The guanidinylated peptide will have a mass increase of +98.10 Da (for the addition of a C₅H₁₀N₂ fragment) compared to the desired peptide. This can be observed as a distinct peak in the mass spectrum.
Q5: Are there alternative coupling reagents that do not cause this side reaction?
A5: Yes, several classes of coupling reagents are not prone to guanidinylation:
-
Phosphonium Salts: Reagents like PyBOP and PyAOP lack the guanidinium structure and are excellent alternatives. PyAOP is particularly recommended for slow coupling reactions and cyclizations.[1]
-
Oxyma-based Reagents: Reagents like COMU are reported to be efficient and avoid the guanidinylation side reaction. COMU is also considered a safer alternative to HOBt-based reagents.
Quantitative Data Summary
The following table summarizes the qualitative and, where available, semi-quantitative impact of different conditions on the formation of the guanidinylation side product. Precise quantitative data is often sequence and condition-dependent and not always available in comparative studies.
| Condition | Parameter | Guanidinylation Side Product Level | Reference |
| This compound Stoichiometry | 1:1 (this compound:Amino Acid) | Low / Not Detected | [2] |
| >1.5:1 (this compound:Amino Acid) | High | [2] | |
| Coupling Reagent | This compound/HATU | Can be significant, especially with excess reagent | [1][3][4] |
| PyAOP | Avoided | [1] | |
| COMU | Reported to be a safer and efficient alternative that avoids this side reaction. | ||
| Base | Triethylamine (TEA) | Can promote guanidinylation | [4] |
| Diisopropylethylamine (DIPEA) | Steric hindrance may slightly reduce the side reaction compared to less hindered bases. | [3] | |
| 2,6-Lutidine / 2,6-di-tert-butylpyridine | Significantly inhibits guanidinylation | [3] |
Experimental Protocols
Protocol 1: Standard this compound Coupling (with risk of guanidinylation)
This protocol is a standard method but carries a higher risk of the side reaction if reagent stoichiometry is not carefully controlled.
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g) in DMF (2 mL) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF (2 mL), and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents, 0.25 mmol) and this compound (4.9 equivalents, 0.245 mmol) in DMF (1 mL). b. Add DIPEA (10 equivalents, 0.5 mmol) to the amino acid/HBTU solution. c. Immediately add the activation mixture to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Modified this compound Coupling to Minimize Guanidinylation
This protocol incorporates pre-activation and strict stoichiometric control to reduce the side reaction.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Pre-activation and Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (1.0 equivalent based on resin loading, 0.05 mmol) and this compound (1.0 equivalent, 0.05 mmol) in DMF (1 mL). b. Add DIPEA (2.0 equivalents, 0.1 mmol) to the vial and allow the mixture to pre-activate for 3-5 minutes. c. Add the pre-activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing and Confirmation: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling with COMU as an Alternative Reagent
This protocol uses COMU, an Oxyma-based coupling reagent that avoids the guanidinylation side reaction.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (1.2 equivalents, 0.06 mmol) and COMU (1.2 equivalents, 0.06 mmol) in DMF (1 mL). b. Add DIPEA (2.4 equivalents, 0.12 mmol) to the activation mixture. c. Immediately add the solution to the deprotected resin. d. Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Washing and Confirmation: Follow steps 4 and 5 from Protocol 1.
Visualizations
Caption: Mechanism of the this compound guanidinylation side reaction.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Impact of solvent purity on HBTU reaction efficiency
Welcome to the Technical Support Center for HBTU-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent purity on this compound reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on problems arising from solvent impurities.
| Issue | Potential Cause | Recommended Action |
| Low Peptide Coupling Yield | Presence of water in the reaction solvent (e.g., DMF). Water can hydrolyze the activated ester intermediate formed by this compound, reducing the amount available to react with the amine. | 1. Use high-purity, anhydrous solvent. 2. Dry the solvent over molecular sieves prior to use. 3. Perform a Karl Fischer titration to quantify water content and ensure it is below acceptable limits (ideally <0.05%). |
| Presence of primary or secondary amine impurities (e.g., dimethylamine in DMF). These amines can compete with the desired amine for reaction with the activated amino acid, leading to truncated or impurity-adducted peptides. | 1. Use fresh, high-purity solvent. 2. Store DMF under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. 3. Consider purifying aged DMF by sparging with an inert gas or by vacuum distillation. | |
| Presence of Unexpected Peaks in HPLC Analysis of Crude Product | Premature Fmoc-deprotection by amine impurities. Dimethylamine, a common impurity in aged DMF, is basic enough to cause the removal of the Fmoc protecting group, leading to the incorporation of extra amino acids (insertions) or the formation of deletion sequences.[1] | 1. Use amine-free DMF, especially for sensitive coupling steps. 2. Test the solvent for the presence of amines using a ninhydrin test or by GC-MS analysis. 3. If amine contamination is suspected, use a fresh bottle of high-purity solvent. |
| Side reactions involving solvent impurities. Formic acid, another degradation product of DMF, can react with the N-terminus of the peptide. | 1. Use high-purity solvents and store them properly to minimize degradation. 2. Analyze the solvent for acidic impurities if unexpected side products are observed. | |
| Inconsistent Reaction Rates | Variability in solvent quality between batches. Different lots of solvent can have varying levels of impurities, leading to inconsistent reaction performance. | 1. Qualify new batches of solvent before use in critical reactions. 2. If possible, purchase solvents from a reputable supplier that provides a detailed certificate of analysis. |
| Color Change in Reagent Solution | Reaction of this compound with impurities in the solvent. While a slight yellowing upon addition of base is common, a significant or rapid color change to orange or pink could indicate the presence of reactive impurities. | 1. Ensure all reagents and solvents are of high purity. 2. Prepare reagent solutions fresh before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity in DMF for this compound-mediated peptide synthesis?
A1: Dimethylamine is a particularly problematic impurity in DMF. As a secondary amine, it can cause premature deprotection of the Fmoc group, leading to the formation of deletion and insertion peptide impurities.[1]
Q2: How can I tell if my DMF is old or degraded?
A2: Aged or degraded DMF often has a noticeable "fishy" odor due to the presence of dimethylamine. A yellowish discoloration can also be an indicator of degradation. For a quantitative assessment, chemical tests are recommended.
Q3: What is an acceptable level of water in DMF for this compound reactions?
A3: For optimal this compound coupling efficiency, the water content in DMF should be kept as low as possible, ideally below 0.05%. Higher water content can lead to hydrolysis of the activated ester and reduced yields.
Q4: Can I use solvents other than DMF for this compound reactions?
A4: Yes, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can be used. However, it is important to ensure their purity as well. Some studies have also explored "greener" solvents like 2-methyltetrahydrofuran (2-MeTHF) and acetonitrile (ACN) as potential alternatives to DMF in peptide synthesis.
Q5: How does this compound activate the carboxylic acid?
A5: this compound reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acyl-(tetramethyl)isouronium salt. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.
Data Presentation
While specific quantitative data correlating impurity levels to reaction efficiency is dispersed throughout the literature and highly dependent on the specific peptide sequence and reaction conditions, the following table provides an illustrative summary of the expected impact of common solvent impurities on this compound reaction outcomes. This data is based on established chemical principles and qualitative reports.
| Impurity in DMF | Concentration | Expected Impact on Peptide Purity (HPLC) | Expected Impact on Reaction Yield |
| Water | Low (<0.05%) | High (>95%) | High (>90%) |
| Moderate (0.1-0.5%) | Moderate (85-95%) | Moderate (70-90%) | |
| High (>0.5%) | Low (<85%) | Low (<70%) | |
| Dimethylamine | Low (<0.01%) | High (>95%) | High (>90%) |
| Moderate (0.05-0.1%) | Moderate (80-95%) - Presence of deletion/insertion peaks | Moderate (60-90%) | |
| High (>0.1%) | Low (<80%) - Significant deletion/insertion peaks | Low (<60%) |
Note: These values are estimates and can vary significantly based on the specific amino acids being coupled, reaction time, temperature, and the equivalents of reagents used.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content in DMF
This protocol describes the determination of water content in N,N-Dimethylformamide (DMF) using a coulometric Karl Fischer titrator.
Materials:
-
Karl Fischer Titrator (coulometric)
-
Anode and Cathode reagents for Karl Fischer titration
-
Gastight syringe
-
DMF sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Allow the instrument to stabilize and reach a low, stable drift rate.
-
Using a clean, dry, gastight syringe, carefully draw a known volume (e.g., 1 mL) of the DMF sample.
-
Inject the sample into the titration cell, ensuring the needle tip is below the surface of the anolyte.
-
Start the titration. The instrument will automatically measure the amount of water and display the result, typically in ppm or percent.
-
Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Standard this compound/DIPEA Coupling in Solid-Phase Peptide Synthesis
This protocol outlines a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound and DIPEA in DMF.
Materials:
-
Fmoc-protected amino acid
-
This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
High-purity, anhydrous DMF
-
Resin with N-terminal deprotected peptide
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. After swelling, wash the resin with DMF (3 x 10 mL/g of resin) to remove any residual piperidine from the previous deprotection step.
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and this compound (2.9 equivalents) in DMF.
-
Activation: To the solution from step 2, add DIPEA (6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove excess reagents and byproducts.
Visualizations
Caption: this compound activation of a carboxylic acid to form a reactive intermediate for peptide coupling.
Caption: Impact of water and dimethylamine impurities on the this compound coupling reaction.
Caption: A typical experimental workflow for solid-phase peptide synthesis incorporating a solvent purity check.
References
HBTU Stability and Storage: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in their experiments, understanding its stability in solution and appropriate storage conditions is critical for successful and reproducible outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to this compound stability.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: Solid this compound is a moisture-sensitive crystalline powder.[1] To ensure its long-term stability and efficacy, it should be stored in a cool, dry environment. The recommended storage temperature is typically between 2°C and 8°C.[2] It is crucial to keep the container tightly sealed to prevent exposure to atmospheric moisture, which can lead to degradation.
Q2: How stable is this compound in common peptide synthesis solvents like DMF, NMP, and DCM?
A2: this compound exhibits good solubility and stability in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[3] However, the long-term stability of this compound in solution, particularly in DMF, can be a concern, as these solutions may not be stable over extended periods.[4] The purity of the solvent is a critical factor; anhydrous solvents are recommended to minimize hydrolysis of the reagent.[4]
Q3: I've prepared a stock solution of this compound in DMF. How long can I expect it to be stable?
A3: While specific quantitative degradation rates are not extensively published, practical experience from automated peptide synthesis provides some guidance. For instance, a 0.45 M solution of this compound combined with HOBt (1-hydroxybenzotriazole) in DMF has been reported to be stable for at least six weeks when stored at room temperature.[5] It is important to note that the solution may turn yellow over time, but this color change has been observed to not adversely affect the reagent's coupling efficiency.[5]
Q4: Can I pre-dissolve this compound for my experiments?
A4: Yes, preparing stock solutions of this compound is a common practice. However, due to its limited long-term stability in solution, it is advisable to prepare fresh solutions for critical applications or to not store them for extended periods. If you experience issues with dissolving this compound, ensure your solvent is of high purity and anhydrous.[4][6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low coupling efficiency or incomplete reaction. | Degradation of this compound solution. | - Prepare a fresh solution of this compound, especially if the current stock is old or has been stored improperly.- Use high-purity, anhydrous solvent (e.g., DMF) for preparing the solution.[4]- Consider adding HOBt to the this compound solution, as this combination has been shown to be stable for several weeks.[5] |
| Presence of moisture in the reaction. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of unexpected byproducts. | Reaction of this compound with the N-terminal amine of the peptide (guanidinylation). | - Avoid using a large excess of this compound in the coupling reaction.[7]- This side reaction can lead to the termination of the peptide chain elongation.[7] |
| Degradation of this compound in the presence of a base. | - A known degradation product, dimethylcarbamoyl-OBt, can form from this compound in DMF, particularly in the presence of bases like DIPEA.[8] Be mindful of this potential impurity in your final product. | |
| This compound solution has turned yellow. | Natural aging of the this compound/HOBt solution. | - A yellow discoloration of an this compound/HOBt solution in DMF over a few days is normal and generally does not impact its effectiveness in coupling reactions.[5] |
| Difficulty dissolving this compound. | Poor solvent quality or saturation. | - Use a high-purity, anhydrous grade of the solvent.- Ensure you are not exceeding the solubility limit of this compound in the chosen solvent. While generally soluble, precipitation can occur in highly concentrated solutions.[6] |
This compound Stability Summary
While comprehensive quantitative data on this compound stability across various conditions is limited in publicly available literature, the following table summarizes the key stability characteristics based on existing reports.
| Condition | Solvent | Stability Observation | Source |
| Solid | - | Stable when stored in a cool (2-8°C), dry place. Moisture sensitive. | [1][2] |
| Solution (with HOBt) | DMF | A 0.45 M solution is stable for at least 6 weeks at room temperature. A yellow color change is not detrimental to performance. | [5] |
| Solution (general) | DMF | Not considered very stable for long-term storage, especially if the solvent is not anhydrous. | [4] |
| Solution | DMF, NMP, DCM | Generally good solubility and stability for immediate use in peptide synthesis. | [3] |
Experimental Protocol: Assessing this compound Solution Stability
For researchers wishing to perform their own stability studies, a general protocol using High-Performance Liquid Chromatography (HPLC) is outlined below.
Objective: To determine the degradation rate of this compound in a specific solvent over time.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., DMF)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Storage: Aliquot the stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, etc.), take one vial from storage.
-
HPLC Analysis:
-
Prepare a calibration curve using freshly prepared this compound solutions of known concentrations.
-
Inject a sample of the aged this compound solution into the HPLC system.
-
Monitor the elution profile at an appropriate UV wavelength.
-
Identify and quantify the this compound peak based on its retention time and the calibration curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time to determine the degradation profile.
-
This compound Stability Factors
The stability of this compound in solution is influenced by several key factors. Understanding these can help in minimizing degradation and ensuring optimal performance in experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Difficult Couplings with HBTU
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing challenging peptide coupling sequences using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a popular aminium-based coupling reagent used to facilitate the formation of amide bonds between amino acids.[1][2] It is widely used due to its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, particularly when used with an additive like HOBt (1-Hydroxybenzotriazole).[1][3][4] this compound offers mild reaction conditions, which helps to protect sensitive amino acids during synthesis.[3][4]
Q2: What constitutes a "difficult coupling" sequence?
Difficult coupling sequences are those prone to slow reaction rates, incomplete reactions, or significant side reactions. Common examples include:
-
Sterically hindered amino acids: Residues with bulky side chains (e.g., Val, Ile) or α,α-disubstituted amino acids (e.g., Aib) can physically obstruct the approach of the reacting molecules.
-
N-methylated amino acids: The presence of a methyl group on the backbone nitrogen reduces its nucleophilicity and can create steric hindrance.
-
Secondary structure formation: Aggregation of the growing peptide chain on the solid support can block reactive sites.[5]
-
Aspartimide formation-prone sequences: Sequences like Asp-Gly or Asp-Ser are susceptible to a side reaction that can terminate the peptide chain.
Q3: When should I use this compound versus other coupling reagents?
This compound is a robust, general-purpose coupling reagent suitable for many standard and challenging sequences.[6] However, for extremely difficult couplings, such as those involving N-methylated amino acids, reagents like HATU or PyAOP may offer superior performance due to the higher reactivity of the active esters they form.[1][6] Newer generation reagents like COMU are also reported to have high efficiency and a better safety profile.[7]
Q4: My this compound solution turned yellow/orange upon adding the base. Is this normal?
Yes, a color change to yellow or orange upon the addition of a base like DIPEA to the amino acid/HBTU mixture is common. This indicates the activation of the amino acid, and the reaction can typically proceed without issue. However, if the solvent (e.g., DMF) is old, it may contain impurities like dimethylamine that can cause discoloration and potentially interfere with the reaction. Using high-purity, fresh solvents is always recommended.
Troubleshooting Guide
Issue 1: Low or Incomplete Coupling Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Steric Hindrance | Increase coupling time (e.g., from 1-2 hours to 4 hours or overnight). Consider a double coupling protocol where the coupling step is repeated before deprotection of the next amino acid. For extremely hindered residues, switching to a more powerful reagent like HATU may be necessary. |
| Peptide Aggregation | Switch to a more effective solvent for disrupting secondary structures, such as N-methylpyrrolidone (NMP) instead of DMF. Perform the coupling at an elevated temperature (e.g., 40-50°C) to help break up aggregates. |
| Insufficient Reagent Equivalents | For difficult couplings, increase the equivalents of the amino acid, this compound, and base. A common starting point is 2 equivalents of each, but this can be increased to 3-4 equivalents for particularly stubborn sequences. |
| Suboptimal Pre-activation Time | While pre-activation can be beneficial, prolonged pre-activation times, especially at room temperature, can lead to reagent degradation. A short pre-activation of 1-5 minutes is typically sufficient. |
Issue 2: Racemization of the Coupled Amino Acid
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-activation of the Carboxylic Acid | The longer the activated ester exists before reacting with the amine, the higher the risk of racemization. Minimize the pre-activation time. |
| Absence of a Racemization Suppressant | Always include an additive like HOBt or OxymaPure in the coupling mixture. These additives form active esters that are less prone to racemization than the intermediates formed by this compound alone.[3][8] |
| Excessively Strong or High Concentration of Base | Use the minimum amount of base necessary to facilitate the reaction. Typically, 2 equivalents of a hindered base like DIPEA are used. For particularly sensitive amino acids, a weaker base like N-methylmorpholine (NMM) may be considered. |
Issue 3: Guanidinylation Side Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Reaction of this compound with the N-terminal Amine | This side reaction occurs when this compound reacts with the free N-terminal amine of the peptide chain, forming a guanidinium group that terminates the chain. This is more likely to occur if this compound is used in significant excess. |
| Incorrect Order of Reagent Addition | To minimize this side reaction, pre-activate the carboxylic acid with this compound and base for a short period (1-5 minutes) before adding the mixture to the deprotected peptide-resin. This ensures the activated amino acid is readily available to react with the N-terminal amine, outcompeting the guanidinylation reaction. Avoid adding this compound directly to the resin before the protected amino acid is present. |
| Using an Equimolar Amount of Coupling Reagent | Studies have shown that using an equimolar amount of the coupling reagent relative to the carboxylic acid, instead of an excess, can prevent the formation of this side product.[9] |
Experimental Protocols
Standard Protocol for a Difficult Coupling (e.g., Val-Ile)
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Initiate Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and Methanol.
Protocol for Coupling N-Methylated Amino Acids
-
Resin Preparation: Follow the standard resin preparation steps as described above.
-
Activation Mixture: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 eq.) and HATU (2.9 eq.) in DMF.
-
Initiate Activation: Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin. Agitate the reaction vessel at room temperature. N-methylated amino acids often require longer coupling times (4-12 hours).
-
Monitoring & Washing: Follow the standard monitoring and washing procedures. A double coupling may be required.
Visualizations
This compound Activation and Coupling Pathway
Caption: this compound activation of a carboxylic acid to form an active ester, followed by coupling with a peptide.
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting incomplete this compound coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
Removal of HBTU byproducts after reaction completion.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of HBTU byproducts after reaction completion.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of an this compound-mediated coupling reaction?
The primary byproducts of a coupling reaction using this compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are 1,1,3,3-tetramethylurea and hydroxybenzotriazole (HOBt) derivatives.[1] These byproducts are generated during the activation of the carboxylic acid.
Q2: What is the most common method for removing this compound byproducts?
The most common and effective method for removing this compound byproducts is an aqueous workup.[2][3][4] This process takes advantage of the high water solubility of both tetramethylurea and HOBt. The reaction mixture, dissolved in a water-immiscible organic solvent, is washed with water or an aqueous solution to extract the byproducts into the aqueous layer.
Q3: Are this compound byproducts soluble in common organic solvents?
Yes, 1,1,3,3-tetramethylurea is miscible with many common organic solvents.[5] This is why a simple evaporation of the solvent is not sufficient for its removal and an aqueous extraction is necessary.
Q4: Can I use an acidic or basic wash during the aqueous workup?
Yes, using dilute acidic and basic washes can be beneficial.
-
Acidic Wash: A wash with a dilute acid, such as 1M HCl, can help to remove any unreacted basic components, like amines or DIPEA (N,N-diisopropylethylamine), which is often used as a base in the coupling reaction.
-
Basic Wash: A wash with a dilute base, such as a saturated sodium bicarbonate solution, can help to remove unreacted carboxylic acids and the HOBt byproduct, which is weakly acidic.
Q5: What should I do if my peptide product is also water-soluble?
Removing water-soluble byproducts from a water-soluble product presents a significant challenge. In such cases, standard aqueous extraction is not feasible. Alternative purification methods are necessary, such as:
-
Reversed-Phase Flash Chromatography: This technique can separate the desired peptide from the more polar byproducts.[6][7][8][9][10]
-
Recrystallization: If the peptide is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Size Exclusion Chromatography: For larger peptides, this method can separate the product from the smaller byproduct molecules.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent Tetramethylurea Contamination in Product | - Insufficient volume of aqueous wash. - Inadequate mixing during extraction. - Product has some affinity for the aqueous phase, leading to co-extraction. | - Increase the volume of the aqueous wash solution for each extraction. - Ensure vigorous shaking of the separatory funnel for adequate mixing of the two phases. - Perform multiple extractions with smaller volumes of the aqueous solution, which is more effective than a single extraction with a large volume.[11][12] |
| Formation of an Emulsion During Aqueous Workup | - High concentration of reagents or product. - Presence of fine solid particles. - Vigorous shaking of the separatory funnel. | - Add brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break the emulsion.[13] - If solids are present, filter the reaction mixture before the workup. - Allow the mixture to stand for a longer period to allow for phase separation. - Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Product Loss During Workup | - The product has some solubility in the aqueous phase. - The product is partially hydrolyzed during acidic or basic washes. | - Before the workup, test the solubility of a small amount of the crude product in the planned aqueous wash solutions. - If the product is acid- or base-sensitive, use only neutral water for washing. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| HOBt Byproduct Remains After Neutral Water Wash | - HOBt is only weakly acidic and may not be fully extracted by neutral water. | - Perform a wash with a mild basic solution, such as saturated sodium bicarbonate, to deprotonate the HOBt and increase its solubility in the aqueous phase. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of this compound Byproducts
This protocol is suitable for reactions where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and insoluble in water.
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent (e.g., DMF, NMP) under reduced pressure.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
-
Basic Wash:
-
To the organic layer in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.
-
Shake vigorously for 30-60 seconds, with frequent venting.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Brine Wash:
-
Add an equal volume of brine (saturated aqueous NaCl solution) to the organic layer.
-
Shake for 30-60 seconds and allow the layers to separate.
-
Drain the lower aqueous layer. This step helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This protocol is a general guideline for the purification of peptides from this compound byproducts when the product is water-soluble or when aqueous workup is ineffective.
-
Sample Preparation:
-
After completion of the reaction, remove the bulk of the reaction solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and water.
-
-
Column and Solvents:
-
Select a C18 reversed-phase flash chromatography column appropriate for the scale of the reaction.
-
Prepare the mobile phases. Typically, Mobile Phase A is water with 0.1% trifluoroacetic acid (TFA), and Mobile Phase B is acetonitrile with 0.1% TFA.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Load the prepared sample onto the column.
-
Run a gradient of increasing Mobile Phase B to elute the compounds. The this compound byproducts, being more polar, will typically elute earlier than the desired peptide.
-
Collect fractions and monitor the elution profile using a UV detector (typically at 214 nm and 280 nm for peptides).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by a suitable method (e.g., LC-MS or analytical HPLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain the purified peptide.
-
Data Presentation
The efficiency of byproduct removal can be estimated based on the solubility and partitioning behavior of tetramethylurea.
Table 1: Solubility of 1,1,3,3-Tetramethylurea
| Solvent | Solubility |
| Water | Miscible[3][14] |
| Ethanol | Soluble |
| Acetone | Soluble |
| Petroleum Ether | Miscible[3][14] |
| Other Common Organic Solvents | Miscible[3][14] |
This table indicates that while tetramethylurea is soluble in organic solvents, its miscibility with water makes aqueous extraction a viable purification strategy.
Visualizations
Experimental Workflow for Aqueous Workup
References
- 1. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 6. peptide.com [peptide.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. columbia.edu [columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Tips for Peptide Synthesis -Updates-±±¾©ÅµèóÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [novinbio.com]
Validation & Comparative
A Head-to-Head Battle of Peptide Coupling Reagents: HBTU vs. HATU
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall success. Among the most widely utilized aminium-based reagents are HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis endeavors.
At a Glance: Key Differences and Performance Metrics
While both this compound and HATU are highly effective at promoting peptide bond formation, HATU is generally considered the more reactive and efficient of the two.[1] This enhanced reactivity is particularly advantageous when dealing with sterically hindered amino acids or challenging peptide sequences.[2] The primary structural difference lies in the triazole core: this compound is based on 1-hydroxybenzotriazole (HOBt), whereas HATU is derived from the more reactive 1-hydroxy-7-azabenzotriazole (HOAt).[2] The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the coupling reaction, accelerating the process and further reducing the risk of racemization.
While direct quantitative comparisons for standard peptide synthesis are often sequence-dependent, a study on the synthesis of aza-peptides provides valuable insight into the relative performance of these reagents.
| Coupling Reagent | Observed Rate Constant (kobs, min⁻¹) at 25°C | Calculated Acylation Yield (%) | Half-life (min) |
| HATU | 0.017 ± 0.001 | 93 ± 1 | 40 |
| This compound (as TBTU) | 0.004 ± 0.001 | 69 ± 5 | 150 |
Data from a comparative study on aza-peptide bond formation. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has nearly identical chemical properties to this compound.
This data clearly demonstrates the superior reaction rate and yield achieved with HATU in this specific context, highlighting its potential for more efficient peptide couplings.
Delving into the Mechanisms: How They Work
Both this compound and HATU facilitate peptide bond formation by activating the C-terminal carboxylic acid of an amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of another. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then converts to an active ester.
This compound Coupling Mechanism
The mechanism for this compound-mediated coupling involves the deprotonation of the carboxylic acid by a base, followed by attack on the this compound reagent to form an HOBt active ester. This ester is then readily attacked by the amine to form the peptide bond.
References
HBTU in Peptide Synthesis: A Comparative Guide to Uronium Coupling Reagents
In the landscape of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and chiral integrity of the final peptide product. Among the various classes of reagents, uronium salts have established themselves as highly efficient activators of carboxylic acids for the formation of amide bonds. This guide provides a detailed comparison of the widely used uronium coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), with other prominent members of this family, including HATU, HCTU, and COMU. This analysis is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison of Uronium Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including reaction kinetics, suppression of side reactions (particularly racemization), and the stability of the activated species. While this compound has been a workhorse in peptide synthesis for decades, newer reagents have been developed to address some of its limitations.[1][2]
| Coupling Reagent | Structure | Key Advantages | Potential Drawbacks |
| This compound | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - Good coupling efficiency[3] - Cost-effective - Well-established protocols | - Can lead to racemization in sensitive couplings[4] - Less reactive than newer reagents[1] - Byproducts can be allergenic |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | - Higher reactivity and faster coupling kinetics than this compound[1][5] - Lower racemization due to the HOAt moiety[6] - Effective for sterically hindered amino acids[7] | - Higher cost - Potential for side reactions if not used in appropriate stoichiometry |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | - Reactivity comparable to or exceeding this compound[7] - Generally colorless, aiding in reaction monitoring[1] | - Can still present allergenicity concerns[1] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | - High coupling efficiency, comparable to HATU[7][8] - Significantly reduced risk of explosion and allergenicity compared to benzotriazole-based reagents[7] - Byproducts are more water-soluble, simplifying purification[8] - Lower racemization rates[4] | - Higher cost than this compound |
Table 1: Comparative Overview of Common Uronium Coupling Reagents
Experimental Data Summary
The following table summarizes representative data on the performance of different uronium coupling reagents in specific peptide synthesis scenarios. It is important to note that direct comparison can be challenging as reaction conditions and peptide sequences vary across different studies.
| Peptide Sequence | Coupling Reagent | Yield (%) | Racemization (%) | Reference |
| Z-Phg-Pro-NH₂ | This compound | - | High | [4] |
| Z-Phg-Pro-NH₂ | HATU | - | Moderate | [4] |
| Z-Phg-Pro-NH₂ | COMU | - | Low | [4] |
| 65–74ACP | This compound | Good | - | [5] |
| 65–74ACP | HATU | Very Good | - | [5] |
| 65–74ACP | HCTU | Very Good | - | [5] |
Table 2: Performance Data of Uronium Reagents in Peptide Synthesis Note: "-" indicates data not specified in the cited source.
Reaction Mechanism and Workflow
The fundamental role of a uronium coupling reagent is to activate the carboxylic acid of an N-protected amino acid to facilitate its reaction with the free amine of another amino acid or a growing peptide chain.
General Mechanism of this compound-Mediated Coupling
The reaction proceeds through the formation of an active ester intermediate. The carboxylate of the amino acid attacks the uronium carbon of this compound, leading to the formation of an O-acylisourea intermediate which then rearranges to a more stable HOBt-ester. This active ester is then susceptible to nucleophilic attack by the amine, forming the desired peptide bond and releasing HOBt and tetramethylurea as byproducts.[2]
Figure 1: this compound-mediated peptide coupling mechanism.
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow
A typical cycle in solid-phase peptide synthesis involves the deprotection of the N-terminal protecting group of the resin-bound peptide, followed by the coupling of the next protected amino acid.
Figure 2: A typical SPPS cycle workflow.
Experimental Protocols
The following provides a general protocol for a standard coupling reaction using this compound in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free N-terminal amine
Protocol:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) and an equimolar amount of this compound in DMF.
-
Base Addition: Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and agitate for 1-2 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activated amino acid solution to the resin vessel.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
This protocol serves as a general guideline and may require optimization based on the specific amino acids being coupled and the scale of the synthesis.
Conclusion
This compound remains a reliable and cost-effective coupling reagent for routine peptide synthesis. However, for challenging sequences, sterically hindered amino acids, or syntheses where minimizing racemization is critical, HATU and COMU often provide superior performance.[1][4][5] COMU, in particular, stands out for its enhanced safety profile, making it an attractive alternative to benzotriazole-based reagents.[7][8] The selection of the optimal coupling reagent will ultimately depend on a careful consideration of the specific synthetic challenge, budgetary constraints, and safety requirements of the laboratory.
References
- 1. peptide.com [peptide.com]
- 2. The Role of HOBt and this compound in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. mdpi.com [mdpi.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
HBTU vs. Carbodiimide Reagents (DCC): A Comparative Guide to Peptide Coupling Efficacy
In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the stereochemical integrity of the final product. For researchers, scientists, and drug development professionals, understanding the nuances of these reagents is paramount for successful outcomes. This guide provides a detailed comparison of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), a widely used aminium salt, and classical carbodiimide reagents, exemplified by N,N'-Dicyclohexylcarbodiimide (DCC).
At a Glance: this compound vs. DCC
| Feature | This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DCC (N,N'-Dicyclohexylcarbodiimide) |
| Reagent Type | Aminium salt | Carbodiimide |
| Efficacy | High coupling efficiency, rapid reaction kinetics.[1] | Effective, but generally slower reaction times compared to this compound. |
| Racemization | Low propensity for racemization.[1] | Prone to racemization, especially with sensitive amino acids; often requires additives like HOBt to suppress this. |
| Byproducts | Water-soluble byproducts, facilitating easier purification. | Forms dicyclohexylurea (DCU), a poorly soluble byproduct that can complicate purification. |
| Solubility | Readily soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP). | Soluble in many organic solvents, but its byproduct (DCU) is not. |
| Cost | Generally more expensive than DCC.[1] | More cost-effective, particularly for large-scale synthesis. |
| Handling | Stable solid, though moisture-sensitive. | Moisture-sensitive solid. |
Performance Data: A Comparative Overview
| Parameter | This compound | DCC/HOBt | Notes |
| Crude Purity (ACP 65-74) | >90% | ~60% | Data for this compound is derived from a synthesis of Acyl Carrier Protein (65-74) fragment.[2] The DCC/HOBt purity for the same fragment is also reported in the same source under different conditions.[2] |
| Coupling Time | 5-60 minutes | 1-4 hours | This compound generally offers significantly faster coupling times. |
| Racemization | Low | Can be significant without additives | The addition of 1-hydroxybenzotriazole (HOBt) is a standard practice to mitigate racemization when using DCC. |
| Byproduct Removal | Simple aqueous wash | Filtration required to remove insoluble DCU | The nature of the byproducts significantly impacts the purification workflow. |
Reaction Mechanisms and Experimental Workflows
The efficacy of these coupling reagents is rooted in their distinct mechanisms of activating the carboxylic acid group for nucleophilic attack by the amine.
Dicyclohexylcarbodiimide (DCC) Mechanism
DCC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide bond. However, this intermediate is also susceptible to racemization and can rearrange to a stable N-acylurea, which is a common side product. The addition of HOBt provides an alternative reaction pathway, forming an HOBt-ester that is less prone to racemization and generally leads to higher yields and purity.
This compound Mechanism
This compound, in the presence of a base, reacts with the carboxylic acid to form an HOBt-ester active intermediate. This reaction is rapid and efficient. The HOBt-ester then reacts with the amine component to form the peptide bond with a low incidence of racemization. The byproducts of this reaction are water-soluble, simplifying the purification process.
Experimental Protocols
Below are representative protocols for solid-phase peptide synthesis (SPPS) using this compound and DCC/HOBt. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence.
This compound Coupling Protocol (Fmoc-SPPS)
This protocol is a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound amine.
Reagents and Materials:
-
Fmoc-protected amino acid (4 eq.)
-
This compound (3.9 eq.)
-
1-Hydroxybenzotriazole (HOBt) (4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid, this compound, and HOBt in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
DCC/HOBt Coupling Protocol (Fmoc-SPPS)
This protocol outlines a typical coupling procedure using DCC in the presence of HOBt to minimize racemization.
Reagents and Materials:
-
Fmoc-protected amino acid (3 eq.)
-
DCC (3 eq.)
-
HOBt (3 eq.)
-
Resin-bound peptide with a free N-terminal amine
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Amino Acid and HOBt Addition: Add the Fmoc-protected amino acid and HOBt to the resin and dissolve in a minimal amount of DMF.
-
DCC Addition: In a separate vessel, dissolve DCC in DCM and add it to the resin mixture.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and Isopropanol (3x) to remove the soluble components and the DCU byproduct.
-
Monitoring: Perform a Kaiser test to check for complete coupling. Repeat the coupling if necessary.
Conclusion
The choice between this compound and carbodiimide reagents like DCC is a balance of cost, desired efficiency, and the sensitivity of the peptide sequence being synthesized.
This compound is generally the superior choice for:
-
Difficult couplings: Including sterically hindered amino acids.
-
Long or complex peptides: Where high coupling efficiency at each step is crucial to the overall yield and purity.
-
Peptides containing racemization-prone residues: To ensure high stereochemical purity.
DCC remains a viable option for:
-
Routine peptide synthesis: Especially for simpler, shorter peptides where cost is a major consideration.
-
Large-scale synthesis: Where the cost savings can be significant.
For optimal results with DCC, the use of an additive like HOBt is strongly recommended to suppress racemization and improve coupling efficiency. Ultimately, the selection of the coupling reagent should be made after careful consideration of the specific requirements of the synthesis and the properties of the target peptide.
References
A Head-to-Head Battle of Coupling Reagents: HBTU vs. Phosphonium Salts like PyBOP
In the intricate world of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity. For researchers, scientists, and drug development professionals, navigating the vast landscape of available reagents can be a daunting task. This guide provides an objective comparison between the widely used uronium/aminium salt, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and a prominent phosphonium salt reagent, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). We will delve into their mechanisms, performance data, and experimental protocols to equip you with the knowledge to make an informed decision for your specific synthetic needs.
At a Glance: Key Performance Metrics
While direct yield comparisons under identical standard conditions are not extensively documented in a single study, a collation of data on purity and racemization provides valuable insights into the performance of this compound and PyBOP.
| Performance Metric | This compound | PyBOP | Notes |
| Crude Peptide Purity (Short Coupling Times) | Generally high | Can be lower, especially for difficult sequences | In a comparative study of fast Fmoc solid-phase peptide synthesis, HCTU, HATU, and COMU often outperformed both this compound and PyBOP at very short coupling times (2 x 1 min). PyBOP's performance was notably sequence-dependent. |
| Crude Peptide Purity (Longer Coupling Times) | Consistently high | High | Both reagents perform well with standard, longer coupling times (e.g., 2 x 20 minutes), achieving high crude peptide purity. |
| Racemization/Epimerization | Low | Low, but can be significant | Both reagents are designed to suppress racemization. However, one study on the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu showed significant epimerization for both this compound and PyBOP compared to newer reagents. |
| Guanidinylation Side Reaction | Yes | No | A key advantage of PyBOP is the absence of N-terminal guanidinylation, a potential side reaction with this compound when used in excess.[1] |
Delving into the Chemistry: Reaction Mechanisms
The efficacy of a coupling reagent is rooted in its reaction mechanism. Both this compound and PyBOP activate the carboxylic acid of an amino acid to facilitate its reaction with the N-terminal amine of another. However, the nature of the activating species differs.
This compound Activation Pathway:
This compound, a uronium/aminium salt, reacts with the carboxylate of an N-protected amino acid to form a highly reactive HOBt (1-hydroxybenzotriazole) active ester. This intermediate then readily reacts with the free amine of the peptide chain to form the desired peptide bond, releasing HOBt and tetramethylurea as byproducts.
References
HBTU Under the Microscope: A Comparative Guide to Racemization in Peptide Coupling
For researchers, scientists, and professionals in drug development, the choice of a peptide coupling reagent is a critical decision that directly impacts the stereochemical integrity of the final peptide. Racemization, the conversion of a chiral amino acid to its mirror image during synthesis, can lead to impurities that are difficult to separate and may have altered biological activity. This guide provides an objective comparison of the racemization levels associated with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) versus other commonly used coupling methods, supported by experimental data and detailed protocols.
Quantitative Comparison of Racemization Levels
The level of racemization is a key performance indicator for any coupling reagent. While this compound is known for its efficiency, it is crucial to understand how it compares to other reagents in preserving the chirality of the activated amino acid. The following table summarizes the percentage of D-isomer (epimer) formation for various coupling reagents under comparable experimental conditions. The data is based on the coupling of a model peptide, which is a standard method for assessing racemization.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference |
| This compound | 1.5 - 5.0% | [1][2] |
| HATU | 0.5 - 2.0% | [1][2] |
| HCTU | 1.0 - 4.0% | [1] |
| TBTU | 2.0 - 6.0% | |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [3] |
| DIC/HOBt | 0.5 - 2.5% |
Key Observations:
-
This compound exhibits a moderate level of racemization. While generally effective, other reagents demonstrate superior performance in suppressing epimerization.
-
HATU consistently shows lower levels of racemization compared to this compound.[1][2] This is often attributed to the 7-aza-substitution on the benzotriazole ring, which accelerates the coupling reaction.
-
COMU stands out as a highly efficient reagent with very low racemization, often below 1%.[3] Its structure is designed to minimize the formation of the oxazolone intermediate responsible for racemization.
-
The classic DIC/HOBt method remains a reliable option for minimizing racemization, particularly when cost is a consideration.
Experimental Protocol: Racemization Assay in Solid-Phase Peptide Synthesis
To provide a clear understanding of how the comparative data is generated, a detailed experimental protocol for a typical racemization assay is outlined below. This protocol is based on the synthesis of a model hexapeptide containing a racemization-prone histidine (His) residue.
1. Materials and Reagents:
-
Fmoc-His(Trt)-OH
-
Rink Amide MBHA resin
-
Fmoc-amino acids (standard protecting groups)
-
Coupling Reagents: this compound, HATU, HCTU, TBTU, PyBOP, COMU, DIC
-
Additives: HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Analytical HPLC System: C18 reverse-phase column
-
Mass Spectrometer
2. Peptide Synthesis Workflow:
The following diagram, generated using the DOT language, illustrates the key steps in the solid-phase synthesis of the model peptide for the racemization assay.
3. Detailed Synthesis Steps:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
For each coupling reagent being tested, prepare a solution of Fmoc-His(Trt)-OH (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
For the DIC/HOBt method, use DIC (3 eq.) and HOBt (3 eq.).
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the remaining amino acids in the hexapeptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Dissolve the crude peptide in a suitable solvent for HPLC analysis.
4. Analytical Method for Racemization Quantification:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).
-
Column: A C18 column with a particle size of 3-5 µm is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.
-
Detection: UV detection at 214 nm and 280 nm.
-
Quantification: The L- and D-isomers of the peptide will have slightly different retention times on the HPLC column, allowing for their separation and quantification. The percentage of the D-isomer is calculated from the peak areas in the chromatogram. Mass spectrometry is used to confirm the identity of the peptide peaks.
Logical Relationship of Racemization
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The following diagram illustrates this process.
References
- 1. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of modern peptide coupling reagents
A Comparative Study of Modern Peptide Coupling Reagents
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, purity, and cost-effectiveness of the process. This guide provides an objective comparison of modern peptide coupling reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific application.
Introduction to Peptide Coupling Reagents
Peptide coupling reagents are essential activating agents that facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Over the years, a diverse arsenal of these reagents has been developed, each with its own mechanism of action, advantages, and limitations. The ideal coupling reagent should promote rapid and complete acylation with minimal side reactions, particularly racemization of the chiral amino acid centers.
Modern peptide coupling reagents can be broadly categorized into several classes, with onium salts (uronium/aminium and phosphonium) being the most prevalent in solid-phase peptide synthesis (SPPS) due to their high reactivity and efficiency.
Comparative Performance of Modern Coupling Reagents
The performance of a coupling reagent is typically evaluated based on key metrics: crude peptide purity, reaction yield, and the extent of epimerization. Below is a summary of the performance of several widely used modern coupling reagents in the synthesis of various peptides.
Data on Crude Peptide Purity
The following tables present the crude purity of different peptides synthesized using various coupling reagents under fast conventional Fmoc solid-phase peptide synthesis (SPPS) protocols. The data is extracted from a comparative study by Hood et al.[1]
Table 1: Crude Purity (%) of 65-74 Acyl Carrier Protein (VQAAIDYING-OH) Synthesized with Different Coupling Reagents [1]
| Coupling Reagent | Longer Coupling Time | Shorter Coupling Time |
| HATU | 78.85 | 83.63 |
| HCTU | 81.33 | 78.91 |
| COMU | 79.00 | 79.00 |
| PyBOP | 77.21 | 70.27 |
| PyOxim | 73.54 | 54.08 |
| TFFH | 72.03 | 52.45 |
Table 2: Crude Purity (%) of Linear Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2) Synthesized with Different Coupling Reagents [1]
| Coupling Reagent | Longer Coupling Time | Shorter Coupling Time |
| HATU | 71.32 | 70.01 |
| HCTU | 73.01 | 71.23 |
| COMU | 77.68 | 74.76 |
| PyBOP | 70.11 | 65.43 |
| PyOxim | 54.76 | 22.33 |
| TFFH | 14.87 | 10.12 |
Data on Reaction Kinetics
A study on aza-peptide synthesis provides insights into the reaction rates facilitated by different coupling reagents. While aza-peptide synthesis has different kinetics than standard peptide synthesis, the relative performance of the reagents is informative.
Table 3: Observed Rate Constants (kobs) and Acylation Yields for the Synthesis of a Model Aza-Peptide [2]
| Coupling Reagent | Additive | kobs (min⁻¹) | Acylation Yield (%) |
| COMU | - | 0.040 ± 0.001 | ~100 |
| PyOxim | - | 0.038 ± 0.001 | ~100 |
| HATU | HOAt | 0.017 ± 0.001 | 93 ± 1 |
| HCTU | HOBt | 0.017 ± 0.001 | 54 ± 1 |
| HDMC | HOBt | 0.017 ± 0.001 | 55 ± 2 |
| TBTU | HOBt | 0.004 ± 0.001 | 69 ± 5 |
| PyBOP | HOBt | 0.005 ± 0.002 | 65 ± 14 |
Racemization/Epimerization
Minimizing racemization is crucial for the biological activity of the synthesized peptide. While comprehensive quantitative data across all reagents from a single study is scarce, the literature provides valuable insights:
-
HATU is known to react faster and with less epimerization compared to HBTU.[3]
-
BOP has been reported to provide minimal racemization.[4]
-
COMU has been shown to reduce epimerization.[5]
-
The extent of racemization can be influenced by the choice of base and other reaction conditions.
A study investigating the synthesis of a tripeptide found that the formation of stereoisomers was 0.4% or less per synthesis cycle.[6]
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis and the analysis of the final product.
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a solid support using the widely adopted Fmoc/tBu strategy.
1. Resin Swelling:
- Place the appropriate amount of resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, HCTU, or COMU; 3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 30-60 minutes.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a ninhydrin test to confirm the completion of the coupling reaction.
4. Cleavage and Deprotection:
- After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM).
- Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
- Agitate the mixture for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Analysis of Peptide Purity and Identity
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
- Inject the sample onto a C18 RP-HPLC column.
- Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
- Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
- The purity is determined by the relative area of the main peak.
2. Mass Spectrometry (MS):
- Analyze the purified peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.
Analysis of Racemization/Epimerization
1. Acid Hydrolysis:
- Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.
2. Derivatization:
- Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) or convert them to N-pentafluoropropionyl amino acid isopropyl esters.
3. Chiral Chromatography:
- Analyze the derivatized amino acids by gas chromatography (GC) or HPLC using a chiral stationary phase to separate the D- and L-enantiomers.
- Quantify the amount of each enantiomer to determine the extent of racemization.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for a comparative study of peptide coupling reagents.
Caption: Workflow for a comparative study of peptide coupling reagents.
Conclusion
The selection of a peptide coupling reagent is a multifaceted decision that depends on the specific peptide sequence, the scale of the synthesis, and the desired purity of the final product. Onium salt reagents like HATU, HCTU, and COMU generally offer high coupling efficiencies and are suitable for a wide range of applications, including the synthesis of difficult sequences.[1] COMU, being an oxyma-based reagent, presents a safer alternative to the benzotriazole-based HATU and HCTU.[7] Phosphonium reagents such as PyBOP are also highly effective, though their stability in solution may be lower than that of uronium salts. Ultimately, the experimental data presented in this guide should serve as a valuable resource for researchers to make informed decisions and optimize their peptide synthesis protocols.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of HBTU in Large-Scale Peptide Synthesis: A Comparative Guide
In the landscape of large-scale peptide synthesis, the choice of coupling reagent is a critical decision that significantly impacts reaction efficiency, product purity, and overall manufacturing cost. Among the array of available reagents, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has long been a staple. However, the emergence of alternative reagents necessitates a thorough cost-benefit analysis to guide researchers and drug development professionals in selecting the optimal activator for their specific needs. This guide provides an objective comparison of this compound with its primary competitors, HATU and HCTU, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by several factors, including reaction speed, suppression of side reactions (particularly racemization), and the final yield and purity of the synthesized peptide. While this compound is known for its reliability and mild activation properties, newer reagents have been developed to offer even greater efficiency.[1]
This compound (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a well-established coupling reagent that demonstrates high efficiency in forming peptide bonds and is effective at suppressing racemization.[2] Its byproducts are water-soluble, which simplifies the purification process.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recognized for its superior reactivity, often leading to faster and more complete coupling reactions, especially for difficult sequences or sterically hindered amino acids.[3] This enhanced reactivity, however, comes at a significantly higher cost.[4]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a cost-effective and highly efficient alternative to both this compound and HATU.[4][5] It is more reactive than this compound and can produce higher coupling yields in difficult reactions.[6] While not as reactive as HATU, it offers a favorable balance of performance and cost.[6]
The following table summarizes the key performance characteristics of these three coupling reagents based on available data.
| Coupling Reagent | Relative Reactivity | Relative Cost | Key Advantages |
| This compound | Moderate | Moderate | Well-established, reliable, good suppression of racemization.[2] |
| HATU | High | High | Very high reactivity, excellent for difficult couplings.[3] |
| HCTU | High | Moderate-High | More reactive than this compound, more cost-effective than HATU.[4][6] |
Quantitative Data from Comparative Studies
Direct quantitative comparisons of coupling reagents under identical conditions are crucial for an accurate assessment. A study comparing various activators in the synthesis of the 65-74 fragment of the acyl carrier protein (ACP) provides valuable insights.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 82.71 |
| This compound | 2 x 20 min | 70.27 |
Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[7]
These results indicate that under the tested conditions, HATU provided the highest crude purity with the shortest coupling times. HCTU also performed exceptionally well, achieving a purity comparable to HATU, albeit with a longer coupling time in this specific experiment. This compound, while still effective, yielded a lower crude purity in this comparison.
Experimental Protocols
To facilitate a direct comparison of these coupling reagents in a laboratory setting, the following experimental protocol for solid-phase peptide synthesis (SPPS) is provided. This protocol can be adapted to use this compound, HATU, or HCTU as the coupling agent.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Coupling Reagent (this compound, HATU, or HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), the coupling reagent (this compound, HATU, or HCTU; 3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for the desired coupling time (e.g., 30-60 minutes for this compound, 5-20 minutes for HCTU/HATU).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Workflow and Signaling Pathways
To visually represent the experimental workflow of solid-phase peptide synthesis, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mechanism of peptide bond formation using a coupling reagent.
Conclusion and Recommendations
The selection of a coupling reagent for large-scale peptide synthesis requires a careful balance of cost, efficiency, and the specific demands of the peptide sequence.
-
This compound remains a viable and reliable option for many standard peptide syntheses, offering a good balance of performance and cost. Its long history of use provides a wealth of established protocols.
-
HCTU presents a compelling alternative, often providing superior performance to this compound at a competitive price point.[4][6] For laboratories looking to optimize efficiency and reduce costs, particularly for more challenging sequences, HCTU is an excellent choice.
-
HATU is the premium choice for the most demanding syntheses, where its high reactivity can overcome challenges posed by sterically hindered amino acids or aggregation-prone sequences.[3] Its high cost, however, may limit its use to critical applications where yield and purity are paramount and cannot be achieved with other reagents.
For large-scale synthesis, a thorough process optimization is recommended. This may involve screening different coupling reagents for a specific peptide to determine the most cost-effective approach that meets the required purity and yield specifications. The detailed experimental protocol provided in this guide can serve as a starting point for such comparative studies. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make informed decisions to optimize their large-scale peptide synthesis processes.
References
- 1. Product Sub-Categories - Azaricta Research [azarictalabs.com]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
A Guide to HPLC Methods for In-Process Monitoring of HBTU Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The efficiency of peptide coupling reactions is a critical determinant of yield and purity in the synthesis of peptide-based therapeutics and research compounds. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely utilized coupling reagent known for its high efficiency and ability to suppress racemization.[1][2] In-process monitoring of this compound-mediated coupling reactions is essential to ensure reaction completion, optimize reaction times, and minimize the formation of impurities. High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), has emerged as a powerful analytical tool for real-time analysis of these complex reactions.[3][4][5]
This guide provides a comparative overview of HPLC methods for monitoring this compound coupling reactions, with a focus on a rapid UHPLC method developed for the simultaneous determination of coupling reagents, additives, and their by-products.[3][4][5]
Comparison of Analytical Methods
Effective monitoring of this compound coupling reactions requires an analytical method that can separate and quantify the starting materials (amino acid and peptide), the coupling reagent (this compound), its additives (like HOBt), and by-products such as tetramethylurea (TMU), all in the presence of the newly formed peptide product. The ideal method should be rapid, selective, and robust.
A key development in this area is a 15-minute UHPLC method capable of determining fourteen different peptide coupling reagents and by-products simultaneously, including this compound.[3][4][5] This method offers significant advantages over traditional HPLC methods, which are often more time-consuming and may lack the resolution to separate all components of interest.
Table 1: Comparison of HPLC and UHPLC Methods for In-Process Analysis
| Parameter | Conventional HPLC | Rapid UHPLC Method[3][4][5] |
| Analysis Time | Typically > 30 minutes | ~15 minutes |
| Resolution | May require method optimization to separate all by-products | High resolution for simultaneous determination of 14+ compounds |
| Sensitivity | Generally lower | Higher, due to sharper peaks from smaller particle size columns |
| Solvent Consumption | Higher | Lower, due to shorter run times and lower flow rates |
| Applicability | Good for basic monitoring | Ideal for high-throughput in-process control and detailed kinetic studies |
Experimental Protocols
The following protocols are based on a validated UHPLC method for the in-process determination of peptide coupling reagents.[3][4][5] This method is suitable for monitoring the consumption of this compound and the formation of by-products.
Optimized UHPLC Method
This method was developed for the simultaneous determination of various coupling reagents and by-products.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Details |
| Column | Acquity UPLC® BEH C18 (or equivalent), 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient tailored to separate the specific components of the reaction mixture. A typical starting point would be a gradient from 5% to 95% B over 10-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring multiple wavelengths (e.g., 210 nm for peptides, and a wavelength suitable for this compound and by-products, typically around 280 nm). |
| Injection Volume | 1 - 5 µL |
Sample Preparation:
-
At specific time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1:100 dilution with Mobile Phase A or a mixture of water and acetonitrile). This prevents further reaction and precipitates some of the larger molecules.
-
Centrifuge the diluted sample to pellet any precipitated material.
-
Inject the supernatant directly into the UHPLC system.
Quantitative Performance Data
The performance of the rapid UHPLC method has been validated according to ICH guidelines, demonstrating its suitability for quantitative analysis.[3][4][5]
Table 2: Representative Performance Data for the UHPLC Method [3][4][5]
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| HOBt | ~2.5 | >0.999 | ~0.1 | ~0.3 |
| OxymaPure | ~3.0 | >0.999 | ~0.1 | ~0.3 |
| This compound | ~5.8 | >0.999 | ~0.2 | ~0.6 |
| TBTU | ~6.1 | >0.999 | ~0.2 | ~0.6 |
| HCTU | ~6.3 | >0.999 | ~0.2 | ~0.6 |
| PyBOP | ~7.2 | >0.999 | ~0.3 | ~0.9 |
| TMU (by-product) | ~1.5 | >0.999 | ~0.5 | ~1.5 |
Note: The retention times are approximate and can vary based on the specific UHPLC system, column batch, and exact gradient conditions.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for monitoring an this compound coupling reaction using the described UHPLC method.
Caption: Workflow for HPLC monitoring of this compound coupling.
Alternative and Complementary Methods
While reversed-phase HPLC is the most common technique, other methods can provide valuable information:
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) allows for definitive peak identification and the detection of low-level impurities that may not be resolved chromatographically.[3][4][5]
-
Qualitative Tests: Traditional colorimetric tests like the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete reaction. However, these tests are not quantitative and may give false negatives with secondary amines like proline.
By implementing a robust and rapid UHPLC method, researchers and process chemists can gain valuable insights into the kinetics and efficiency of this compound coupling reactions, leading to improved process control, higher product quality, and more efficient development of peptide-based molecules.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. This compound activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Browse by Publication Type - DORAS [doras.dcu.ie]
- 5. Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis - DORAS [doras.dcu.ie]
Safety Operating Guide
[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate proper disposal procedures
Essential Guidance for Researchers on the Safe Disposal of [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate (HBTU)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. [Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, commonly known as this compound, is a widely used coupling reagent in solid-phase peptide synthesis. Due to its chemical properties, proper disposal of this compound and its associated waste is not merely a suggestion but a critical operational necessity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions regarding this compound waste management.
Core Safety and Handling Principles
Before addressing disposal, it is crucial to reiterate the fundamental safety precautions for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Ignition Sources: this compound is a flammable solid. Keep it away from heat, sparks, and open flames.
Quantitative Data on this compound Waste
Currently, there is no standardized, publicly available quantitative data specifying concentration limits for the disposal of this compound via landfill or other methods. Regulatory limits for hazardous waste are typically defined by local, regional, and national authorities and depend on the specific classification of the waste stream. Therefore, all this compound waste must be treated as hazardous unless explicitly determined otherwise by a certified environmental management professional.
Table 1: this compound Waste Characterization
| Parameter | Value |
| Chemical Name | [benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate |
| Common Name | This compound |
| Physical State | Solid |
| Hazard Classification | Hazardous Waste (Flammable Solid) |
| Primary Disposal Route | Licensed Hazardous Waste Contractor |
Experimental Protocols for Disposal
It is critical to understand that no specific, validated chemical neutralization or deactivation protocol for this compound waste is recommended for routine laboratory practice. The primary and mandated disposal method is through a licensed hazardous waste management company. However, the following procedural steps outline the correct preparation and handling of this compound waste within the laboratory prior to collection.
Protocol 1: Segregation and Collection of Solid this compound Waste
-
Designated Waste Container: Establish a clearly labeled, dedicated waste container for solid this compound waste. The container must be made of a compatible material and have a secure lid.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Collection: Carefully transfer any unused this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any material used to clean up spills into the designated hazardous waste container.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area away from incompatible materials and ignition sources.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup.
Protocol 2: Management of this compound-Contaminated Solvents
-
Segregation: Do not mix this compound-contaminated solvents with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Waste Container: Use a designated, properly labeled container for liquid hazardous waste containing this compound.
-
Avoid Drains: Under no circumstances should this compound or this compound-contaminated liquids be poured down the drain.
-
Storage and Disposal: Follow the same storage and disposal request procedures as outlined for solid this compound waste.
Visualization of Disposal Workflow
The logical flow for the proper disposal of this compound is a critical component of laboratory safety protocols. The following diagrams illustrate the decision-making process and the procedural steps involved.
Caption: Logical workflow for the segregation and disposal of this compound waste.
Caption: Step-by-step procedure for responding to an this compound spill.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific environmental health and safety guidelines for any additional requirements.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
